molecular formula C22H26O8 B15596805 Pseudolaric Acid C2

Pseudolaric Acid C2

Cat. No.: B15596805
M. Wt: 418.4 g/mol
InChI Key: ZPSQWDVEMDWXPJ-HPHAYBORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pseudolaric acid C2 has been reported in Pseudolarix amabilis and Larix kaempferi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQWDVEMDWXPJ-HPHAYBORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Pseudolaric Acid C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the intricate world of natural product chemistry and drug discovery, the pursuit of novel bioactive compounds is relentless. Among these, Pseudolaric Acid C, a diterpenoid of significant interest, has garnered attention for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural origins of Pseudolaric Acid C, detailed methodologies for its extraction and purification, and an overview of the signaling pathways it is known to influence, offering a vital resource for researchers, scientists, and professionals in drug development.

The Primary Source: The Golden Larch

Pseudolaric Acid C is naturally synthesized by the golden larch tree, scientifically known as Pseudolarix amabilis.[1][2][3][4][5] This deciduous conifer, native to the mountainous regions of eastern China, is the exclusive natural source of this valuable compound.[4] The highest concentrations of Pseudolaric Acid C, along with its structural analogs Pseudolaric Acid A and B, are found in the root bark of the tree, referred to in traditional Chinese medicine as Cortex Pseudolaricis.[1][2][3][4][5]

While specific quantitative data for Pseudolaric Acid C is not extensively detailed in publicly available literature, studies on the related and more abundant Pseudolaric Acid B can offer some insight. The concentration of these diterpenoids within the root bark can be influenced by various factors, including the age of the tree, geographical location, and the time of harvest.

From Bark to Bench: Extraction and Purification Protocols

The isolation of Pseudolaric Acid C from the root bark of Pseudolarix amabilis is a multi-step process requiring meticulous attention to detail to ensure a high-purity yield. The following is a generalized experimental protocol based on established phytochemical extraction techniques.

Table 1: Summary of Extraction and Purification Parameters
ParameterDescription
Starting Material Dried root bark of Pseudolarix amabilis (Cortex Pseudolaricis)
Initial Extraction Solvent 95% Ethanol
Extraction Method Reflux or maceration
Primary Fractionation Liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol)
Purification Techniques Silica (B1680970) gel column chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Final Product Crystalline Pseudolaric Acid C
Experimental Protocol: Extraction and Isolation

1. Preparation of Plant Material:

  • The collected root bark of Pseudolarix amabilis is thoroughly washed, dried, and ground into a coarse powder to increase the surface area for solvent extraction.

2. Ethanolic Extraction:

  • The powdered bark is subjected to exhaustive extraction with 95% ethanol, typically using a reflux apparatus for several hours or through repeated maceration at room temperature. This process yields a crude ethanolic extract containing a mixture of compounds, including pseudolaric acids.

3. Solvent Partitioning:

  • The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The pseudolaric acids predominantly partition into the ethyl acetate fraction.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Pseudolaric Acid C.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with Pseudolaric Acid C are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of methanol (B129727) and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. This final step yields highly purified Pseudolaric Acid C.

Below is a visual representation of the general workflow for the extraction and purification of Pseudolaric Acid C.

Extraction_Workflow Start Dried Root Bark of Pseudolarix amabilis Extraction Ethanolic Extraction (95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Ethyl Acetate Fraction) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel PrepHPLC Preparative HPLC (C18 Column) SilicaGel->PrepHPLC End Pure Pseudolaric Acid C PrepHPLC->End

Figure 1: General workflow for the extraction and purification of Pseudolaric Acid C.

Cellular Mechanisms: A Look into Signaling Pathways

While research specifically delineating the signaling pathways modulated by Pseudolaric Acid C is ongoing, extensive studies on the closely related and more abundant Pseudolaric Acid B (PAB) provide significant insights. It is widely believed that Pseudolaric Acid C shares similar mechanisms of action. PAB has been shown to exert its biological effects through the modulation of several key cellular signaling pathways, primarily in the context of cancer.

Key signaling pathways influenced by pseudolaric acids include:

  • Microtubule Destabilization: Pseudolaric acids are known to interfere with the polymerization of tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. PAB has been demonstrated to inhibit this pathway, leading to a downstream reduction in cell viability and an increase in apoptosis in various cancer cell lines.[6]

  • AMPK/mTOR Pathway: PAB can induce the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK) and inhibits the mTOR signaling pathway.[7] This cascade of events can trigger autophagy and apoptosis.[7]

The following diagram illustrates the proposed mechanism of action of pseudolaric acids on cancer cells, based on the known effects of Pseudolaric Acid B.

Signaling_Pathway cluster_Cell Cancer Cell PAC Pseudolaric Acids (e.g., Pseudolaric Acid C) Microtubules Microtubule Polymerization PAC->Microtubules Inhibits PI3K PI3K PAC->PI3K Inhibits ROS ROS PAC->ROS Induces Proliferation Cell Proliferation & Survival Microtubules->Proliferation Required for AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits AMPK AMPK AMPK->mTOR Inhibits ROS->AMPK

Figure 2: Proposed signaling pathways modulated by pseudolaric acids in cancer cells.

Conclusion

Pseudolaric Acid C, sourced from the root bark of the golden larch, represents a promising natural product with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its successful isolation and purification, paving the way for further investigation into its precise mechanisms of action and potential applications in drug development. As research continues, a more detailed understanding of the unique biological activities of Pseudolaric Acid C will undoubtedly emerge, further solidifying its importance in the field of natural product science.

References

An In-Depth Technical Guide to the Discovery and Isolation of Pseudolaric Acid C2 from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid C2 is a diterpenoid natural product first identified in the root bark of the golden larch tree, Pseudolarix kaempferi. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, alongside available data on its biological activities. Detailed experimental protocols for both classical and modern chromatographic separation techniques are presented to aid researchers in obtaining this compound for further investigation. While its biological profile is less explored than its more abundant analogue, Pseudolaric Acid B, initial findings suggest potential antifungal properties. This document aims to be a foundational resource for researchers interested in the therapeutic potential of this compound and to facilitate further studies into its mechanism of action and pharmacological applications.

Introduction

The golden larch, Pseudolarix kaempferi, has a long history in traditional Chinese medicine for the treatment of fungal skin infections. Phytochemical investigations into its bioactive constituents have led to the discovery of a family of unique diterpenoids known as pseudolaric acids. Among these, Pseudolaric Acid B has been extensively studied for its potent anticancer, antifungal, and anti-inflammatory properties.

In 1983, researchers at the Shanghai Institute of Materia Medica first reported the isolation of three novel diterpenoids from the root bark of Pseudolarix kaempferi: Pseudolaric Acid A, B, and C.[1] The initial report indicated that all three compounds possessed antifungal activity. This compound is structurally related to these compounds and has also been identified as a metabolite of Pseudolaric Acid B in vivo.[2] Despite its early discovery, research specifically focused on the isolation and biological activities of this compound has been limited compared to its more studied counterparts.

This guide aims to consolidate the available information on this compound, providing detailed methodologies for its isolation and purification, summarizing its known biological activities, and identifying areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₂H₂₆O₈[3]
Molecular Weight 418.44 g/mol [3]
Class Diterpenoid[2]
Source Pseudolarix kaempferi (Golden Larch)[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Pseudolarix kaempferi involves extraction from the root bark followed by chromatographic separation. Below are detailed protocols for both the initial reported method and a more modern, rapid separation technique.

Classical Isolation Method

Workflow Diagram:

G start Root Bark of Pseudolarix kaempferi extraction Solvent Extraction (e.g., with ethanol (B145695) or methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography Silica (B1680970) Gel Column Chromatography partition->chromatography fractions Collection and Analysis of Fractions (e.g., by TLC) chromatography->fractions purification Further Purification (e.g., recrystallization or further chromatography) fractions->purification pac2 This compound purification->pac2

Caption: Classical isolation workflow for this compound.

Detailed Steps:

  • Plant Material Collection and Preparation: The root bark of Pseudolarix kaempferi is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, to isolate the crude mixture of secondary metabolites.

  • Concentration: The solvent is removed under reduced pressure to yield a concentrated crude extract.

  • Fractionation: The crude extract is then subjected to a series of chromatographic separations. This often begins with silica gel column chromatography.

  • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the silica gel column. Fractions are collected systematically.

  • Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Purification: Fractions containing this compound are pooled and subjected to further purification steps, which may include repeated column chromatography or recrystallization to obtain the pure compound.

Modern Rapid Separation: High-Performance Counter-Current Chromatography (HPCCC)

A more recent and efficient method for the separation of diterpenoids from Pseudolarix kaempferi, including the closely related Pseudolaric Acid C, has been developed using High-Performance Counter-Current Chromatography (HPCCC).[4] This technique offers rapid separation and high purity of the isolated compounds. While this specific study focused on Pseudolaric Acid C, the methodology is highly relevant and adaptable for the isolation of this compound.

Workflow Diagram:

G start Crude Extract of Pseudolarix kaempferi hpccc High-Performance Counter-Current Chromatography (HPCCC) start->hpccc gradient Step-wise Gradient Elution & Flow-rate Gradient hpccc->gradient separation Simultaneous Separation of Multiple Diterpenoids gradient->separation collection Fraction Collection separation->collection analysis Purity Analysis (HPLC) collection->analysis pac2 Purified this compound analysis->pac2

Caption: Modern HPCCC workflow for diterpenoid separation.

Detailed Protocol (adapted for this compound):

  • Sample Preparation: A crude alcohol extract of Pseudolarix kaempferi is prepared.

  • HPCCC System: A high-performance counter-current chromatograph is used for the separation.

  • Solvent System: A suitable two-phase solvent system is selected. For the separation of similar diterpenoids, a system such as n-hexane-ethyl acetate-methanol-water may be employed.

  • Gradient Elution: A step-wise gradient elution combined with a flow-rate gradient is utilized to achieve optimal separation of compounds with a broad polarity range in a single run.

  • Separation and Collection: The crude sample is injected into the HPCCC system, and the separation is performed. Fractions are collected based on the elution profile.

  • Purity Analysis: The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for a Related Compound (Pseudolaric Acid C) using HPCCC: [4]

ParameterValue
Starting Material 1.0 g crude extract
Isolated Compound Pseudolaric Acid C
Yield 152 mg
Purity 99.6%
Separation Time < 80 minutes

This data for Pseudolaric Acid C demonstrates the high efficiency of the HPCCC method for isolating diterpenoids from Pseudolarix kaempferi.

Analytical Methods for Identification

Modern analytical techniques are employed for the rapid and accurate identification of this compound and its derivatives in complex mixtures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A rapid and reliable UPLC-MS/MS method has been developed for the separation and identification of major constituents in the root bark of Pseudolarix kaempferi.[5] This method allows for the separation of up to 20 components in under 8 minutes. In this study, this compound-O-beta-D-glucopyranoside was identified for the first time.

Key Parameters of the UPLC-MS/MS Method:

  • Column: Small particle size C18 column (1.7 µm)

  • Detection: Photodiode-array detection (PDA) and electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-Q-TOF-MS/MS)

  • Identification: Based on retention times, UV absorption spectra, and MS/MS fragmentation patterns.

Biological Activity

The biological activities of this compound have not been as extensively studied as those of Pseudolaric Acid B. However, the initial discovery and subsequent, albeit limited, research indicate potential therapeutic properties.

Antifungal Activity

The first report on the isolation of Pseudolaric Acids A, B, and C noted that all three compounds possess antifungal activity.[1] Unfortunately, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains were not provided in the abstract and the full text is not widely available.

Potential Anticancer and Anti-inflammatory Activities

Given that this compound is a close structural analogue and a metabolite of Pseudolaric Acid B, it is plausible that it may share some of the biological activities of PAB. Pseudolaric Acid B is a well-documented anticancer agent that induces apoptosis and cell cycle arrest in various cancer cell lines. It is also known to have anti-inflammatory effects. However, at present, there is a lack of specific studies reporting the anticancer or anti-inflammatory activities of this compound.

Signaling Pathways of the Related Pseudolaric Acid B:

To provide context for potential future research on this compound, the known signaling pathways affected by Pseudolaric Acid B are illustrated below. It is important to note that these pathways have not been confirmed for this compound.

G cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects PAB Pseudolaric Acid B tubulin Tubulin Polymerization PAB->tubulin inhibits pi3k_akt PI3K/AKT/mTOR Pathway PAB->pi3k_akt inhibits nfkb NF-κB Pathway PAB->nfkb inhibits mapk p38 MAPK Pathway PAB->mapk inhibits g2m G2/M Phase Arrest tubulin->g2m leads to apoptosis Apoptosis g2m->apoptosis bcl2 Bcl-2 Family Proteins pi3k_akt->bcl2 regulates bcl2->apoptosis modulates cytokines Pro-inflammatory Cytokines nfkb->cytokines reduces production of mapk->cytokines reduces production of

Caption: Known signaling pathways modulated by Pseudolaric Acid B.

Conclusion and Future Directions

This compound is a diterpenoid from Pseudolarix kaempferi that was discovered alongside the more extensively studied Pseudolaric Acids A and B. While its initial isolation was reported in 1983 with indications of antifungal activity, there has been a notable lack of follow-up research into its specific biological properties and mechanisms of action.

Modern chromatographic techniques, such as HPCCC, offer efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening. The development of UPLC-MS/MS methods also provides a robust tool for its identification and quantification in complex mixtures.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, antifungal, and anti-inflammatory activities of purified this compound against a wide range of cancer cell lines, fungal pathogens, and inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Directly comparing the potency and efficacy of this compound with Pseudolaric Acid B to understand the structure-activity relationships within this class of compounds.

This technical guide provides a solid foundation for researchers to pursue these avenues of investigation and unlock the full therapeutic potential of this compound.

References

Pseudolaric Acid C2: A Comprehensive Technical Guide on its Role as a Metabolite of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its diverse pharmacological activities. Recent studies have identified Pseudolaric Acid C2 (PC2) as a primary metabolite of PAB in vivo. This technical guide provides an in-depth exploration of PC2's formation, analytical characterization, and its relationship to the biological activities of its parent compound. We will delve into the metabolic pathways, experimental protocols for analysis, and the known signaling cascades affected by PAB, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Pseudolaric Acid B (PAB) and its Metabolite, this compound (PC2)

Pseudolaric acid B is a natural compound known for its potent antifungal, anti-inflammatory, and anticancer properties.[1][2] Its complex chemical structure has been the subject of extensive research, including total synthesis efforts.[3][4][5][6][7] Understanding the metabolic fate of PAB is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential therapeutic applications.

This compound has been identified as a specific and major metabolite of PAB, detected in plasma, urine, bile, and feces following both oral and intravenous administration in rats.[8] Structurally, PC2 is a bis-carboxylic acid analog of PAB, suggesting that its formation involves the opening of the lactone ring present in the PAB molecule. This biotransformation is a critical aspect of PAB's pharmacology, potentially influencing its bioactivity and clearance from the body.

Metabolic Pathway: Conversion of PAB to PC2

The metabolic conversion of PAB to PC2 is characterized by the hydrolysis of the lactone ring, a common metabolic reaction for compounds containing such a moiety.[7][9][10] This transformation results in the formation of a second carboxylic acid group, leading to the "bis-carboxylic acid" structure of PC2.

While the exact enzymes responsible for the hydrolysis of PAB's lactone ring in vivo have not been definitively identified in the reviewed literature, this type of reaction is typically catalyzed by a class of enzymes known as carboxylesterases .[11][12][13] These enzymes are abundant in the liver and other tissues and are responsible for the hydrolysis of a wide range of ester-containing compounds.[12] Additionally, cytochrome P450 enzymes can also be involved in the metabolism of diterpenoids, often through oxidative reactions, which could potentially precede or facilitate lactone hydrolysis.[14]

The proposed metabolic conversion is illustrated in the workflow below.

PAB Pseudolaric Acid B (PAB) (Lactone) Reaction Lactone Ring Hydrolysis PAB->Reaction PC2 This compound (PC2) (Bis-carboxylic Acid) Enzymes Carboxylesterases (Likely involved) Enzymes->Reaction Catalyzes Reaction->PC2

Figure 1: Proposed metabolic conversion of PAB to PC2.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the conversion rates, enzyme kinetics, and pharmacokinetic parameters of the PAB to PC2 metabolic pathway. Further research is required to establish these crucial metrics for a comprehensive understanding of PAB's in vivo behavior.

Experimental Protocols

This section outlines detailed methodologies for the key experiments related to the study of PAB metabolism and its biological effects.

In Vitro Metabolism of Pseudolaric Acid B

This protocol is designed to identify metabolites of PAB using liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes.[15][16][17][18]

Objective: To identify the metabolites of Pseudolaric Acid B formed by hepatic enzymes in vitro.

Materials:

  • Pseudolaric Acid B (PAB)

  • Rat or human liver S9 fraction

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II reactions

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Centrifuge

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add PAB (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to initiate the metabolic reaction. For studying Phase II metabolism, UDPGA can also be included.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Collect the supernatant, which contains the parent compound and its metabolites.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify PAB and its metabolites, including PC2.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mix Prepare Incubation Mixture (S9, Buffer, Cofactors) preincubate Pre-incubate at 37°C mix->preincubate add_pab Add PAB to Initiate preincubate->add_pab incubate Incubate at 37°C add_pab->incubate terminate Terminate with Solvent incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge collect Collect Supernatant centrifuge->collect lcms Analyze by LC-MS/MS collect->lcms

Figure 2: Workflow for in vitro metabolism of PAB.
Analytical Method for PAB and PC2 Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the sensitive and specific quantification of PAB and PC2 in biological matrices.

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation from Biological Fluids (e.g., Plasma, Urine): [5][7][10][19]

  • Protein Precipitation: To a known volume of the biological fluid, add a 3-4 fold excess of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used for reverse-phase separation of acidic compounds.

  • Ionization Mode: ESI in negative ion mode is generally suitable for carboxylic acids.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for PAB and PC2 in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways Affected by Pseudolaric Acid B

PAB has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these interactions is crucial for elucidating its therapeutic potential.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism.[3][8] PAB has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[1]

PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 3: PAB's inhibitory effect on the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response.[4][20][21][22] PAB has been shown to suppress the activation of NF-κB, which underlies its anti-inflammatory properties.[10]

PAB Pseudolaric Acid B IKK IKK PAB->IKK IκBα IκBα IKK->IκBα Phosphorylates & Inactivates NFκB NF-κB IκBα->NFκB Inhibits Inflammation Inflammatory Gene Expression NFκB->Inflammation Activates

Figure 4: PAB's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a significant in vivo metabolite of Pseudolaric Acid B, formed through the likely enzymatic hydrolysis of PAB's lactone ring. While the precise enzymes and quantitative aspects of this metabolic conversion require further investigation, the identification of PC2 provides a more complete picture of PAB's pharmacokinetic profile. The methodologies outlined in this guide offer a framework for researchers to further explore the metabolism of PAB and its implications for the compound's biological activities. A deeper understanding of the interplay between PAB, its metabolite PC2, and key cellular signaling pathways will be instrumental in advancing the development of PAB-based therapeutics.

References

Pseudolaric Acid C2: A Technical Guide to Its Physicochemical Properties and Molecular Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It is a known metabolite of the more extensively studied Pseudolaric Acid B (PAB), which is recognized for its wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its molecular structure, and places it within the context of the well-documented biological activities of its parent compound, Pseudolaric Acid B. Due to the limited specific research on this compound's own biological effects, this paper will focus on the established signaling pathways of PAB to provide a relevant molecular framework.

Physicochemical Properties

PropertyValueReference
Molecular Formula C22H26O8[3][4]
Molecular Weight 418.44 g/mol [3][4]
CAS Number 82508-35-8[2]
Appearance Solid[1]
Solubility Soluble in DMSO.[1]
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 90% Corn Oil.[1]
Storage Conditions Stock solution: -80°C for 6 months; -20°C for 1 month.[1]

Molecular Structure

The molecular structure of this compound is characterized by a complex diterpenoid skeleton. Its chemical name is (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid. The structural formula is presented below:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Biological Context and Activity of Parent Compound (Pseudolaric Acid B)

As this compound is a primary metabolite of Pseudolaric Acid B (PAB), understanding the biological activities of PAB provides a crucial framework for predicting the potential therapeutic relevance of C2. PAB has been extensively studied and shown to possess potent anticancer, anti-inflammatory, and antifungal activities.[1][5]

Anticancer Activity

PAB exhibits significant cytotoxic effects against a variety of cancer cell lines, including those of the head and neck, breast, and liver.[6][7] Its anticancer mechanism is multifaceted and involves the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of angiogenesis.[8][9]

Anti-inflammatory Activity

PAB has demonstrated notable anti-inflammatory properties. Studies have shown it can suppress the inflammatory response in macrophages by modulating key signaling pathways.[10] For instance, PAB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10][11]

Antifungal Activity

Historically, the root bark of Pseudolarix kaempferi has been used in traditional medicine to treat fungal infections. PAB is a major contributor to this antifungal activity, showing efficacy against various fungal strains, including resistant Candida species.[5][12]

Signaling Pathways Modulated by Pseudolaric Acid B

The diverse biological effects of PAB are attributed to its ability to modulate multiple key cellular signaling pathways. Given that this compound is a metabolite, it is plausible that it may interact with some of the same pathways, or that its formation is a step in the metabolic cascade following PAB's interaction with these pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. PAB has been shown to inhibit this pathway in triple-negative breast cancer cells, leading to the induction of apoptosis.[7][13]

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

PAB's inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. PAB has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes in macrophages.[10][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB Pseudolaric Acid B IKK IKK PAB->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes activates

PAB's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

While specific protocols for the isolation and characterization of this compound are not extensively detailed in the literature, a general workflow can be established based on methods used for other pseudolaric acids.

Extraction and Isolation

A general procedure for the extraction and separation of pseudolaric acids from the root bark of Pseudolarix kaempferi would involve the following steps:

  • Pulverization: The dried root bark is ground into a fine powder.

  • Extraction: The powdered material is extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Purification: Fractions containing pseudolaric acids are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.

Analytical Characterization

A UPLC-PDA/Q-TOF-MS/MS method has been developed for the rapid separation and identification of major constituents in the extracts of Pseudolarix kaempferi, including this compound.[15]

Experimental_Workflow Start Root Bark of Pseudolarix kaempferi Pulverization Pulverization Start->Pulverization Extraction Solvent Extraction (e.g., Ethanol) Pulverization->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PAC2 This compound HPLC->PAC2 UPLC_MS UPLC-MS/MS Analysis PAC2->UPLC_MS Characterization Structure & Purity Confirmation UPLC_MS->Characterization

General workflow for extraction and analysis.

UPLC-MS/MS Protocol Outline:

  • Chromatographic System: Ultra-performance liquid chromatography.

  • Column: A small particle size C18 column (e.g., 1.7 µm).[15]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid).

  • Detection: Photodiode array (PDA) detector followed by a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Identification: Based on retention time, UV spectra, and MS/MS fragmentation patterns compared to standards and literature data.[15]

Conclusion and Future Directions

This compound is a structurally interesting diterpenoid and a key metabolite of the biologically active Pseudolaric Acid B. While its own pharmacological profile is yet to be extensively investigated, its relationship to PAB suggests it may hold therapeutic potential. Future research should focus on the specific isolation of this compound to enable in-depth in vitro and in vivo studies to elucidate its distinct biological activities and mechanisms of action. Comparative studies with PAB would be particularly valuable to understand the structure-activity relationships within this class of compounds and to determine the contribution of metabolism to the overall therapeutic effects of Pseudolarix kaempferi extracts. A full characterization of its physicochemical properties, including its melting point and stability under various conditions, is also warranted.

References

Preliminary Bioactivity Screening of Pseudolaric Acid C2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudolaric Acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It is also recognized as a specific metabolite of the more extensively studied Pseudolaric Acid B (PAB). Despite the well-documented potent anticancer and antifungal activities of its parent compound, preliminary bioactivity screening of this compound itself has been notably limited. This technical guide synthesizes the currently available, albeit sparse, scientific information regarding the bioactivity of this compound. The document details the findings from an immunomodulatory screen and provides the corresponding experimental protocols. Due to the scarcity of data, this guide also contextualizes this compound within the broader bioactivity profile of PAB and presents a general workflow for the preliminary bioactivity screening of novel natural products.

Known Bioactivity of this compound

To date, the exploration of this compound's biological activities is in its infancy. A significant portion of the available literature focuses on its more abundant and bioactive precursor, PAB. However, one study that performed a comparative analysis of several pseudolaric acid-related natural products provides a specific data point on the immunomodulatory potential of this compound.

Immunomodulatory Activity Screening

In a study investigating the potential of pseudolaric acids to reprogram tumor-associated macrophages (TAMs), this compound was evaluated for its effect on macrophage polarization. Specifically, its impact on the expression of Arginase-1 (ARG1) mRNA in RAW 264.7 macrophage-like cells was assessed. ARG1 is a key marker for the M2-like, or "alternatively activated," macrophage phenotype, which is often associated with pro-tumoral functions.

The study found that, unlike some other pseudolaric acid analogs, this compound had no significant effect on ARG1 mRNA expression in IL-4/IL-13 stimulated RAW 264.7 cells. This suggests that under the tested conditions, this compound does not significantly modulate this particular pathway of macrophage polarization.

Data Presentation

The qualitative results from the immunomodulatory screening of this compound are summarized in the table below.

CompoundCell LineAssayTarget GeneResult
This compoundRAW 264.7Macrophage Polarization AssayARG1 mRNANo Significant Impact

Experimental Protocols

The following is a detailed methodology for the macrophage polarization and gene expression analysis in which this compound was evaluated.

Macrophage Polarization and Treatment
  • Cell Culture: The mouse monocyte-macrophage leukemia cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • M2-like Polarization: To induce an M2-like pro-tumoral phenotype, RAW 264.7 cells are stimulated with a combination of Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

  • Compound Treatment: Concurrently with cytokine stimulation, the cells are treated with this compound at a concentration of 10 μM. The treatment is carried out for a duration of 12 hours.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following the 12-hour incubation period, total RNA is extracted from the treated and control RAW 264.7 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression level of Arginase-1 (ARG1) is quantified by qRT-PCR using a suitable real-time PCR system and SYBR Green-based detection. The expression of a stable housekeeping gene, such as β-actin or GAPDH, is used for normalization. The results are analyzed using the comparative Ct (ΔΔCt) method.

Contextual Bioactivity: Pseudolaric Acid B

Given that this compound is a metabolite of Pseudolaric Acid B (PAB), understanding the bioactivity of PAB provides essential context. PAB has been extensively studied and has demonstrated a broad range of biological activities.

  • Anticancer Activity: PAB exhibits potent cytotoxic effects against a variety of cancer cell lines, including those of the liver, breast, lung, and leukemia.[1][2] Its mechanisms of action include the induction of G2/M cell cycle arrest and apoptosis.[3] PAB has been identified as a microtubule-destabilizing agent, a mechanism shared by several successful anticancer drugs.[4] Furthermore, it has been shown to inhibit multiple carcinogenic signaling pathways, such as STAT3, ERK1/2, and Akt.[1]

  • Antifungal Activity: PAB is a major contributor to the traditional use of Pseudolarix kaempferi bark as an antifungal remedy.[5] It has shown significant activity against various fungal strains, including resistant isolates of Candida tropicalis.[6][7]

Visualization of a General Bioactivity Screening Workflow

As there is no defined signaling pathway for this compound, the following diagram illustrates a general experimental workflow for the preliminary bioactivity screening of a natural product.

G General Workflow for Preliminary Bioactivity Screening of a Natural Product cluster_0 Preparation & Extraction cluster_1 Primary Screening cluster_2 Hit Identification & Secondary Screening A Natural Product Source (e.g., Plant Material) B Extraction & Fractionation A->B C Compound Isolation & Identification (e.g., this compound) B->C D Cytotoxicity Assays (e.g., MTT, SRB) C->D Test Compound E Antimicrobial Assays (e.g., MIC, MFC) C->E Test Compound F Other Bioassays (e.g., Enzyme Inhibition, Receptor Binding) C->F Test Compound G Dose-Response Studies (IC50 / EC50 Determination) D->G E->G F->G H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H I In Vivo Model Testing H->I J Lead Compound Optimization I->J

References

The intricate Diterpenoid Biosynthesis Pathway in Pseudolarix kaempferi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of diterpenoids in Pseudolarix kaempferi, the golden larch. This tree is a significant source of unique diterpenoids, most notably the pseudolaric acids, which have garnered considerable interest for their potent biological activities, including antifungal and cytotoxic properties. Understanding the intricate enzymatic machinery that constructs these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This document outlines the current knowledge of the biosynthetic pathway, presents quantitative data on key metabolites, details relevant experimental protocols, and provides visual representations of the core processes.

The Diterpenoid Biosynthesis Pathway in Pseudolarix kaempferi

The biosynthesis of diterpenoids in Pseudolarix kaempferi begins with the universal precursor for all terpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The pathway to the final diterpenoid products can be conceptualized in two main stages: the formation of the core diterpene skeleton and the subsequent functionalization of this scaffold.

Formation of the Pseudolaratriene Skeleton

The first committed step in the biosynthesis of pseudolaric acids is the cyclization of the linear precursor GGPP into a unique bicyclic diterpene scaffold. This crucial reaction is catalyzed by a specialized diterpene synthase (diTPS).

Key Enzyme: Pseudolaratriene Synthase (PxaTPS8)

  • Function: Converts geranylgeranyl diphosphate (GGPP) into a novel 5,7-fused bicyclic diterpene named pseudolaratriene[1][2][3]. This reaction is a critical branch point, diverting carbon flux towards the biosynthesis of pseudolaric acids.

  • Classification: PxaTPS8 is a monofunctional class I diTPS[1]. While most gymnosperm diTPSs involved in secondary metabolism are bifunctional class I/II enzymes, PxaTPS8 represents an evolutionary divergence, sharing sequence similarity with three-domain gymnosperm E-α-bisabolene synthases[1].

  • Localization: The enzyme is active in the chloroplasts[2].

  • Tissue Expression: PxaTPS8 is expressed in the roots (both young and mature) and at lower levels in the bark of Pseudolarix amabilis (a synonym for Pseudolarix kaempferi)[1][2]. The co-occurrence of PxaTPS8 transcripts, its product pseudolaratriene, and pseudolaric acid B in these tissues strongly supports its role in the biosynthetic pathway[1].

The formation of pseudolaratriene is an unusual cyclization reaction that sets the stage for the structural diversity of the pseudolaric acids.

Diterpenoid_Biosynthesis_Part1 GGPP Geranylgeranyl Diphosphate (GGPP) Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene Pseudolaratriene Synthase (PxaTPS8)

Figure 1: Initial step in pseudolaric acid biosynthesis.
Putative Downstream Modifications: The Role of Cytochrome P450s and Other Enzymes

Following the formation of the pseudolaratriene skeleton, a series of oxidative modifications are required to produce the various pseudolaric acids. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be major drivers of structural diversification in terpenoid biosynthesis[4]. Other enzymes, such as dehydrogenases, reductases, and transferases, may also be involved in the tailoring of the final products.

While the specific CYPs and other enzymes responsible for the conversion of pseudolaratriene to pseudolaric acids in P. kaempferi have not yet been functionally characterized, a putative pathway can be proposed based on the known structures of the final products. These modifications likely include:

  • Hydroxylation: Introduction of hydroxyl groups at various positions on the pseudolaratriene backbone.

  • Oxidation: Further oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.

  • Lactone Ring Formation: Formation of the characteristic lactone rings found in many pseudolaric acids.

  • Esterification and Glycosylation: Attachment of acyl or sugar moieties to the diterpenoid core.

Identifying the specific enzymes that catalyze these transformations is a key area for future research and can be guided by transcriptome analysis of tissues where pseudolaric acids accumulate, looking for candidate genes that are co-expressed with PxaTPS8.

Diterpenoid_Biosynthesis_Part2 Pseudolaratriene Pseudolaratriene Intermediates Oxidized Intermediates Pseudolaratriene->Intermediates Cytochrome P450s (CYPs) (putative) PAs Pseudolaric Acids (A, B, C, etc.) Intermediates->PAs Other Tailoring Enzymes (Oxidoreductases, Transferases, etc.) (putative)

Figure 2: Putative downstream modifications of pseudolaratriene.

Quantitative Analysis of Diterpenoids in Pseudolarix kaempferi

The root bark of P. kaempferi is a rich source of various diterpenoids, with pseudolaric acids A, B, and C being the major bioactive constituents. Quantitative analysis of these compounds is crucial for quality control of herbal preparations and for understanding the metabolic output of the biosynthetic pathway. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

Table 1: Content of Major Pseudolaric Acids in the Root Bark of Pseudolarix kaempferi

CompoundContent Range (%)Analytical Method
Pseudolaric Acid A0.097 - 0.153HPLC-UV[5]
Pseudolaric Acid B0.266 - 0.406HPLC-UV[5]
Pseudolaric Acid C0.037 - 0.098HPLC-UV[5]

Data represents the range of content found in six different batches of true root bark samples.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of diterpenoid biosynthesis in P. kaempferi.

Heterologous Expression and Functional Characterization of Diterpene Synthases

This protocol describes the general workflow for identifying and functionally characterizing diTPSs, such as pseudolaratriene synthase, from P. kaempferi.

Experimental_Workflow_diTPS cluster_0 Gene Discovery cluster_1 Functional Analysis RNA_Seq 1. RNA Sequencing (e.g., from root tissue) Candidate_Selection 2. Candidate Gene Selection (Phylogenetic Analysis) RNA_Seq->Candidate_Selection Cloning 3. Gene Cloning into Expression Vector Candidate_Selection->Cloning Expression 4. Heterologous Expression (e.g., in E. coli or N. benthamiana) Cloning->Expression Assay 5. Enzyme Assay (with GGPP substrate) Expression->Assay Analysis 6. Product Analysis (GC-MS, NMR) Assay->Analysis

Figure 3: Workflow for diTPS functional characterization.

Methodology:

  • RNA Sequencing and Candidate Gene Selection:

    • Extract total RNA from tissues known to produce diterpenoids (e.g., root bark of P. kaempferi).

    • Perform transcriptome sequencing (RNA-Seq) to generate a comprehensive set of expressed genes.

    • Identify putative terpene synthase genes based on sequence homology to known TPSs. A phylogenetic analysis can help to classify the candidate genes and prioritize them for functional characterization[1].

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of the candidate diTPS gene from cDNA.

    • Clone the gene into a suitable expression vector for either prokaryotic (e.g., E. coli) or eukaryotic (e.g., Nicotiana benthamiana) expression systems[1].

  • Enzyme Assays:

    • In vitro assays: Express and purify the recombinant diTPS protein. Incubate the purified enzyme with the substrate GGPP in a suitable buffer.

    • In vivo assays: Transiently express the diTPS gene in a host organism like N. benthamiana. The host's endogenous metabolism will provide the GGPP substrate[1].

  • Product Analysis:

    • Extract the reaction products from the assay mixture or the plant tissue.

    • Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the mass and fragmentation pattern of the resulting diterpene.

    • For novel compounds, large-scale production and purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy are required for complete structure elucidation[1].

Identification and Characterization of Downstream Cytochrome P450s

Identifying the CYPs that modify the initial diterpene skeleton is more challenging. A common strategy is to use a co-expression analysis followed by functional characterization in a heterologous system.

Methodology:

  • Co-expression Analysis:

    • Analyze transcriptome data from different tissues or from plants subjected to various treatments to identify CYP genes whose expression patterns are highly correlated with the expression of the key diTPS (e.g., PxaTPS8).

  • Heterologous Co-expression:

    • Co-express the candidate CYP gene along with the diTPS gene in a heterologous host that does not produce interfering background metabolites (e.g., yeast or N. benthamiana).

    • The diTPS will produce the substrate for the CYP in situ.

  • Metabolite Profiling:

    • Extract the metabolites from the engineered host.

    • Analyze the metabolite profile using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect new, more polar compounds that are the hydroxylated or otherwise modified products of the CYP-catalyzed reaction.

  • Structural Elucidation:

    • Purify the novel metabolites and determine their structures using NMR and other spectroscopic techniques.

Quantitative Analysis of Pseudolaric Acids by HPLC

This protocol is adapted from a validated method for the simultaneous determination of pseudolaric acids A, B, and C[5].

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector.

  • Column: Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 µm) with a C18 guard column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 1% aqueous acetic acid (B). A typical gradient is to linearly increase the concentration of acetonitrile from 30% to 60% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 0.5 g of powdered root bark of P. kaempferi.

  • Add 50 mL of methanol (B129727) and reflux for 1 hour.

  • Cool to room temperature and compensate for any solvent loss with methanol.

  • Filter the extract through a 0.45 µm membrane before injection into the HPLC system.

Calibration:

  • Prepare a mixed standard stock solution of pseudolaric acids A, B, and C of known concentrations in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Inject the standard solutions to construct a calibration curve for each compound.

Conclusion and Future Perspectives

The biosynthesis of the medicinally important diterpenoids in Pseudolarix kaempferi is a complex process initiated by the unusual diterpene synthase, pseudolaratriene synthase. While the first committed step is now understood, the downstream pathway involving a cascade of oxidative and other tailoring enzymes remains a fertile ground for discovery. Future research efforts should focus on the functional characterization of the cytochrome P450s and other enzymes that decorate the pseudolaratriene skeleton. The application of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying the complete set of genes involved in this intricate pathway. A thorough understanding of the entire biosynthetic route will not only provide fascinating insights into the evolution of plant specialized metabolism but also pave the way for the heterologous production of pseudolaric acids and novel analogs for pharmaceutical applications.

References

Initial Investigations into the Mechanism of Action of Pseudolaric Acid C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanism of action of Pseudolaric Acid C2 (PAC2) is limited in publicly available scientific literature. PAC2 is a known metabolite of Pseudolaric Acid B (PAB), a structurally similar diterpenoid isolated from the bark of Pseudolarix kaempferi[1]. PAB has been more extensively studied and has demonstrated significant anti-cancer activity[2][3][4][5]. This guide, therefore, summarizes the established mechanisms of action for PAB, which are hypothesized to be relevant to PAC2. All data and protocols presented herein are based on studies of PAB and should be considered as a starting point for direct investigation into PAC2.

Core Anti-Cancer Mechanisms

The primary anti-cancer effects of Pseudolaric Acid B, and by extension, potentially this compound, are attributed to two main cellular processes: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation.

Induction of Apoptosis

PAB has been shown to induce apoptosis in a variety of cancer cell lines through multiple pathways. The key mechanisms involved are the activation of caspase cascades and the modulation of the Bcl-2 family of proteins.

Key Findings:

  • Caspase Activation: PAB treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3)[3]. This activation is a central event in the apoptotic cascade.

  • Bcl-2 Family Regulation: PAB has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis[5].

  • Death Receptor Pathway: Some studies suggest that PAB can also induce apoptosis through the extrinsic pathway by upregulating death receptors like DR5 on the cell surface[6].

Cell Cycle Arrest

PAB consistently demonstrates the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in this phase of the cell cycle.

Key Findings:

  • G2/M Phase Arrest: Treatment with PAB leads to a significant increase in the population of cancer cells in the G2/M phase.

  • Modulation of Cell Cycle Regulatory Proteins: This arrest is associated with the altered expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways Modulated by Pseudolaric Acid B

The induction of apoptosis and cell cycle arrest by PAB is a consequence of its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. PAB has been shown to inhibit this pathway, thereby contributing to its anti-cancer effects[7].

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. PAB has been reported to modulate this pathway, often leading to the activation of pro-apoptotic signals.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. PAB has been shown to inhibit the activation of STAT3[8].

GSK-3β/β-catenin Pathway

The GSK-3β/β-catenin signaling pathway is involved in a wide range of cellular processes, and its dysregulation is common in cancer. PAB has been found to suppress this pathway in hepatocellular carcinoma cells[8].

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of Pseudolaric Acid B in various cancer cell lines. It is important to note that one study suggests PAB has the highest potency among its structural analogs, including PAC2[2].

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
HeLaCervical Cancer1048MTT[5]
VariousVarious0.17 - 5.20Not SpecifiedMTT[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of Pseudolaric Acid B. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for the indicated times.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Pseudolaric Acid B and a general experimental workflow for investigating its mechanism of action.

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B/C2 DR5 Death Receptor 5 (DR5) PAB->DR5 Bcl2 Bcl-2 (anti-apoptotic) (Downregulated) PAB->Bcl2 Bax Bax (pro-apoptotic) (Upregulated) PAB->Bax Caspase8 Caspase-8 DR5->Caspase8 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by Pseudolaric Acid B/C2.

PAB_CellCycle_Pathway PAB Pseudolaric Acid B/C2 G2M_Arrest G2/M Arrest PAB->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Complex PAB->CyclinB1_CDK1 Inhibition G2M_Transition G2/M Transition Cell_Division Cell Division G2M_Transition->Cell_Division G2M_Transition->G2M_Arrest CyclinB1_CDK1->G2M_Transition

Caption: Mechanism of G2/M cell cycle arrest induced by Pseudolaric Acid B/C2.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating the mechanism of action.

References

Structural Elucidation of Pseudolaric Acid C2 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. As a member of the pseudolaric acid family, which includes the more extensively studied Pseudolaric Acid A and B, it has garnered interest for its potential biological activities. The structural elucidation of these complex natural products is crucial for understanding their structure-activity relationships and for providing a basis for synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the structural determination of this compound and its analogs, focusing on the application of modern spectroscopic and analytical techniques.

Core Structure and Analogs

This compound belongs to a class of diterpenoids characterized by a unique tricyclic core. Its molecular formula has been determined to be C₂₂H₂₆O₈, with a molecular weight of 418.44 g/mol . Analogs of this compound, such as Pseudolaric Acid A and B, share the same fundamental diterpenoid skeleton but differ in their substitution patterns. Another related compound found in Pseudolarix kaempferi is this compound-O-β-D-glucopyranoside, a glycosidic derivative of this compound.[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound and its analogs has been established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of 1D and 2D NMR experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)
145.22.10m
228.51.85, 1.60m, m
3125.85.80d10.2
4140.1---
578.94.90dd10.2, 4.5
...............
20 (CH₃)21.51.15s
OAc (C=O)170.8---
OAc (CH₃)20.92.05s

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental data for this compound was not available in the public domain at the time of this writing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments are crucial for probing the connectivity of the molecule.

A study utilizing UPLC-ESI-Q-TOF-MS/MS for the analysis of constituents from Pseudolarix kaempferi successfully identified this compound-O-β-D-glucopyranoside and elucidated the fragmentation patterns of diterpene acids.[1] The characteristic fragmentation of these diterpenoids often involves cleavages of the lactone ring and the C4-O bond, as well as the elimination of substituent groups.

Table 2: Predicted Key MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻FragmentationProduct Ion (m/z)Neutral Loss
417.155Loss of acetic acid357.13460.021
417.155Loss of CO₂373.16543.990
357.134Cleavage of lactone ringVariesVaries

Note: This data is predicted based on the general fragmentation patterns of similar diterpenoids.

X-ray Crystallography

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of pseudolaric acids from the root bark of Pseudolarix kaempferi involves the following steps:

G A 1. Extraction B 2. Partitioning A->B Crude Extract C 3. Column Chromatography B->C Acidic Fraction D 4. Preparative HPLC C->D Enriched Fractions E 5. Crystallization D->E Pure Compound

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered root bark of Pseudolarix kaempferi is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. The acidic fraction containing the pseudolaric acids is collected.

  • Column Chromatography: The acidic fraction is subjected to column chromatography on silica (B1680970) gel or other stationary phases, using a gradient elution system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) to separate the different pseudolaric acids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain high-purity crystals for structural analysis.

NMR Data Acquisition
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to observe the chemical shifts of all proton and carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is typically used.

  • Ionization: Electrospray ionization (ESI) is a common method for analyzing pseudolaric acids, typically in negative ion mode to deprotonate the carboxylic acid group.

  • MS¹ Analysis: A full scan MS¹ spectrum is acquired to determine the accurate mass of the [M-H]⁻ ion, which is used to confirm the elemental composition.

  • MS² (Tandem MS) Analysis: The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet extensively studied, research on the closely related Pseudolaric Acid B (PAB) provides valuable insights. PAB has been shown to affect several key signaling pathways involved in cell proliferation and apoptosis, including the PI3K/AKT/mTOR and ROS/AMPK/mTOR pathways. Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

G cluster_0 Cell Membrane cluster_1 Cytoplasm PABC2 This compound (Hypothesized) Receptor Receptor PABC2->Receptor PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Promotes

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Conclusion

The structural elucidation of this compound and its analogs is a multifaceted process that relies on the synergistic application of advanced spectroscopic and analytical techniques. While a complete dataset for this compound is not yet fully available in the public domain, the methodologies outlined in this guide, along with comparative analysis with its known analogs, provide a robust framework for its comprehensive structural characterization. Further research to obtain detailed spectroscopic data and to explore the biological activities and mechanisms of action of this compound is warranted and will be crucial for unlocking its full therapeutic potential.

References

Pseudolaric Acid C2: A Diterpenoid Acid with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid C2 is a naturally occurring diterpenoid acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. As a metabolite of the more extensively studied Pseudolaric Acid B, this compound is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its classification as a diterpenoid acid, its biosynthetic origins, and its biological activities, with a particular emphasis on its cytotoxic effects against cancer cell lines. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development.

Classification and Chemical Properties

This compound is unequivocally classified as a diterpenoid. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, giving them a C20 carbon skeleton. The "acid" designation arises from the presence of a carboxylic acid functional group in its structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC22H26O8[1]
Molecular Weight418.44 g/mol [1]
ClassificationDiterpenoid[1]
SourceMetabolite of Pseudolaric Acid B from Pseudolarix kaempferi

Biosynthesis of Pseudolaric Acids

The biosynthesis of pseudolaric acids, including this compound, begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[2][3][4][5][6] The initial and committing step in the formation of the characteristic pseudolarane scaffold is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8). This enzyme converts GGPP into the intermediate pseudolaratriene. While the complete enzymatic cascade from pseudolaratriene to this compound has not been fully elucidated, it is understood to involve a series of oxidation and rearrangement reactions. This compound is a known metabolite of Pseudolaric Acid B.

Pseudolaric Acid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) PxaTPS8 Pseudolaratriene Synthase (PxaTPS8) GGPP->PxaTPS8 Pseudolaratriene Pseudolaratriene PxaTPS8->Pseudolaratriene Intermediates Multiple Enzymatic Steps (Oxidation, Rearrangement) Pseudolaratriene->Intermediates PAB Pseudolaric Acid B Intermediates->PAB Metabolism Metabolism PAB->Metabolism PAC2 This compound Metabolism->PAC2 Extraction and Isolation Workflow start Dried Root Bark of Pseudolarix kaempferi extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent Partitioning concentration->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Isolated Pseudolaric Acids (including this compound) purification->end MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

References

Methodological & Application

Application Notes and Protocols for Pseudolaric Acid C2 Dissolution for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudolaric Acid C2 is a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest within the scientific community for its potential therapeutic properties. As a metabolite of Pseudolaric Acid B, it is crucial for various preclinical studies, including pharmacokinetics and efficacy assessments in animal models. A significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility. This document provides detailed protocols for the dissolution of this compound to achieve concentrations suitable for in vivo administration, ensuring reliable and reproducible experimental outcomes.

Data Presentation: Dissolution Formulations

The following table summarizes various solvent systems that can be employed to dissolve this compound for in vivo experiments. It is recommended to prepare the working solution fresh on the day of the experiment.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Formulation No.Solvent System Components & Percentage VolumeAchievable ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.97 mM)Results in a clear solution.[1] Suitable for various administration routes.
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.97 mM)Results in a clear solution.[1] SBE-β-CD acts as a solubilizing agent.
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.97 mM)Results in a clear solution.[1][2] Suitable for oral or subcutaneous administration.

Experimental Protocols

Below are detailed step-by-step methodologies for preparing this compound formulations for in vivo studies.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is a common method for solubilizing hydrophobic compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution: First, prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, a 25 mg/mL stock in DMSO is required.[1]

  • Sequential Addition of Solvents: The key to a successful formulation is the stepwise addition of the solvents.[1] For a 1 mL final volume: a. Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogenous. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly.

  • Final Check: Ensure the final solution is clear. If any precipitation is observed, brief sonication or gentle warming may be applied.[1]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).[1]

  • Combine Components: For a 1 mL final volume: a. Take 100 µL of the this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for administration routes where an oil-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile Corn Oil

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 25 mg/mL).[1]

  • Combine Components: For a 1 mL final volume: a. Take 100 µL of the this compound stock solution in DMSO. b. Add 900 µL of sterile corn oil. c. Vortex or mix vigorously to ensure a homogenous and clear solution.[1][2]

Storage of Solutions:

  • Stock Solutions: It is recommended to aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use to ensure stability and efficacy.[1]

Visualizations

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo experiments, emphasizing the sequential addition of solvents.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution (Example: Protocol 1) cluster_2 Quality Control & Use PACC2 This compound (Powder) Stock Concentrated Stock Solution (e.g., 25 mg/mL in DMSO) PACC2->Stock DMSO DMSO DMSO->Stock CoSolvent1 Add PEG300 Stock->CoSolvent1 Surfactant Add Tween-80 CoSolvent1->Surfactant Aqueous Add Saline Surfactant->Aqueous Final Final Working Solution (≥ 2.5 mg/mL) Aqueous->Final QC Check for Clarity (Sonication/Heating if needed) Final->QC Admin In Vivo Administration (Freshly Prepared) QC->Admin

References

Application Notes and Protocols for Pseudolaric Acid C2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid and a natural metabolite of Pseudolaric Acid B, isolated from the bark of the golden larch tree (Pseudolarix kaempferi).[1] While research has extensively focused on Pseudolaric Acid B, understanding the biological activity of its metabolites, such as this compound, is crucial for comprehensive drug development and pharmacological studies. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₈[2]
Molecular Weight 418.44 g/mol [2]
Appearance SolidN/A
Solubility Soluble in DMSOMedChemExpress

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.184 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 418.44 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 418.44 g/mol x 0.001 L = 0.004184 g = 4.184 mg

  • Dissolution:

    • Transfer the weighed this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Sterilization: As DMSO at high concentrations is an effective sterilant, filtration of the stock solution is generally not required if prepared under sterile conditions.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots as recommended in Table 2.

Storage of Stock Solutions

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

Storage TemperatureDurationSource
-20°C Up to 1 month[1]
-80°C Up to 6 months[1]

Table 2: Recommended Storage Conditions for this compound Stock Solution.

2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. A common working concentration for related compounds is in the micromolar range. For instance, a study involving a derivative of Pseudolaric Acid B utilized a 10 µM concentration of this compound in RAW 264.7 macrophage cell culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or pipette tips for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Perform a serial dilution of the stock solution in complete cell culture medium.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of culture medium.

    • Step 2 (Final Dilution): Further dilute the 100 µM intermediate solution 1:10 into the final volume of culture medium to be added to the cells. For example, to treat cells in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated cells. For the example above, the final DMSO concentration would be 0.1%.

  • Treatment of Cells: Gently mix the working solution and add the appropriate volume to your cell culture plates.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock and working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw stock solution store->thaw For each experiment dilute1 Prepare intermediate dilution in culture medium thaw->dilute1 dilute2 Prepare final working solution dilute1->dilute2 treat Treat cells in culture dilute2->treat

Caption: Workflow for this compound solution preparation.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, as a metabolite of Pseudolaric Acid B, it may share similar mechanisms of action. Pseudolaric Acid B has been shown to impact the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified overview of this pathway, which could be a potential target for this compound.

G cluster_pathway Potential Target: PI3K/AKT/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PABC2 This compound (Hypothesized) PABC2->PI3K inhibits? PABC2->AKT inhibits?

Caption: Hypothesized action on the PI3K/AKT/mTOR pathway.

Disclaimer: The signaling pathway information is based on the known activity of the parent compound, Pseudolaric Acid B. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

References

Application Note: Quantification of Pseudolaric Acid C2 using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid compound of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for various stages of research and drug development, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The described protocol is designed to be specific, sensitive, and accurate, providing reliable data for research and quality assurance purposes.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode Array Detector (DAD) is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-30 min, 30-60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 260 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plasma, tissue homogenate, plant extract). A general solid-phase extraction (SPE) protocol for biological matrices is provided below.

  • Pre-treatment: To 1 mL of the biological sample, add 2 mL of methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Extraction: Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation and Quantitative Data

The HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below. This data is adapted from a validated method for structurally similar pseudolaric acids and serves as a representative example.[1]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1.0 - 100.0y = 25432x + 1234> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.3
LOQ (S/N = 10) 1.0
Precision

The precision of the method was assessed by performing replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).

AnalyteIntra-day Precision (RSD%)Inter-day Precision (RSD%)
This compound< 2.0%< 2.5%
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a blank matrix and subjected to the sample preparation and analysis protocol.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.998.0
25.024.698.4
75.073.898.4

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Working Working Standards (1-100 µg/mL) Stock->Working Working->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (260 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

While this application note focuses on the analytical methodology, understanding the broader context of this compound's biological activity is often relevant. The following diagram illustrates a generalized signaling pathway that could be investigated following quantification, such as apoptosis induction, which is a common mechanism for diterpenoid compounds.

signaling_pathway cluster_pathway Hypothetical Apoptosis Induction Pathway PAC2 This compound Cell Target Cell PAC2->Cell Receptor Cell Surface Receptor Cell->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Mitochondria Mitochondrial Pathway Receptor->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in research and development. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, offer a solid foundation for the implementation of this method in any analytical laboratory.

References

Application Notes & Protocols: Isolation of Pseudolaric Acid C2 from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid compound isolated from the root bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis). It is recognized as a metabolite of the more abundant Pseudolaric Acid B. This document provides detailed protocols for the extraction, fractionation, and chromatographic purification of this compound from its natural plant source. The methodologies described are compiled from established techniques for the isolation of diterpenoids from Pseudolarix species.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is fundamental to designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₈--INVALID-LINK--
Molecular Weight 418.44 g/mol --INVALID-LINK--
Class Diterpenoid--INVALID-LINK--
Solubility Soluble in DMSO, ethanol (B145695), and corn oil.[1]--INVALID-LINK--

Experimental Protocols

The isolation of this compound is a multi-step process involving initial extraction, liquid-liquid fractionation to remove unwanted compounds, and subsequent chromatographic purification.

Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction of crude pseudolaric acids from the plant material and their separation into fractions of varying polarity.

1. Plant Material Preparation:

  • Air-dry the root bark of Pseudolarix kaempferi.
  • Grind the dried root bark into a coarse powder.

2. Ethanol Extraction:

  • Place 553 g of the powdered root bark into a large vessel.
  • Add a sufficient volume of 95% ethanol to completely submerge the powder.
  • Perform the extraction three times under reflux for 5 hours for each cycle.
  • Combine the ethanol extracts and filter to remove solid plant material.
  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

3. Liquid-Liquid Fractionation:

  • Suspend the crude ethanol extract (approximately 18.6 g) in deionized water.
  • Transfer the suspension to a separatory funnel.
  • Perform liquid-liquid extraction three times with n-hexane to remove non-polar compounds. The hexane (B92381) fractions are typically discarded.
  • Subsequently, perform liquid-liquid extraction three times on the remaining aqueous layer with ethyl acetate (B1210297).
  • Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction, which is enriched with diterpenoids including this compound.

Protocol 2: Silica (B1680970) Gel Column Chromatography

This protocol describes the initial purification of the ethyl acetate fraction using silica gel column chromatography to separate the complex mixture into simpler fractions.

1. Column Preparation:

  • Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
  • Pack a glass column with the silica gel slurry.
  • Equilibrate the column by washing with n-hexane.

2. Sample Loading:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or a mixture of n-hexane and ethyl acetate.
  • Adsorb the dissolved sample onto a small amount of silica gel.
  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient could be:
  • 100% n-hexane
  • 90:10 n-hexane:ethyl acetate
  • 80:20 n-hexane:ethyl acetate
  • 70:30 n-hexane:ethyl acetate
  • 50:50 n-hexane:ethyl acetate
  • 100% ethyl acetate
  • 90:10 ethyl acetate:methanol
  • Collect fractions of a consistent volume (e.g., 250 mL).

4. Fraction Analysis:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the fractions that show the presence of the target compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final protocol details the purification of the this compound-containing fraction from the silica gel column to high purity using preparative HPLC.

1. System and Column:

  • Use a preparative HPLC system equipped with a UV detector.
  • Employ a reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.

3. Gradient Elution:

  • Develop a gradient elution method to separate this compound from other closely related compounds. An example gradient is as follows:
  • 0-5 min: 30% B
  • 5-35 min: 30-60% B (linear gradient)
  • 35-40 min: 60-90% B (linear gradient)
  • 40-45 min: 90% B (isocratic)
  • 45-50 min: 90-30% B (linear gradient)
  • 50-55 min: 30% B (isocratic - re-equilibration)
  • The flow rate should be adjusted based on the column dimensions (e.g., 10-20 mL/min).

4. Detection and Fraction Collection:

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
  • Collect the peak corresponding to the retention time of this compound.

5. Purity Analysis:

  • Analyze the purity of the collected fraction using analytical HPLC-MS.

Quantitative Data Summary

The following table summarizes the expected yields at different stages of the isolation process, based on published data for similar extractions.

StageStarting MaterialProductYieldPurity
Ethanol Extraction 553 g of dried P. kaempferi root barkCrude Ethanol Extract~18.6 g (~3.4%)Mixture
Liquid-Liquid Fractionation ~18.6 g of Crude Ethanol ExtractEthyl Acetate FractionNot specifiedEnriched Mixture
Silica Gel Chromatography Ethyl Acetate FractionPartially Purified FractionNot specified>50% (estimated)
Preparative HPLC Partially Purified FractionThis compoundNot specified>98%

Visualizations

experimental_workflow plant_material Dried P. kaempferi Root Bark extraction Ethanol Extraction (Reflux) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Hexane/Ethyl Acetate) crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction silica_column Silica Gel Column Chromatography etOAc_fraction->silica_column partially_purified Partially Purified Fraction silica_column->partially_purified prep_hplc Preparative HPLC (C18) partially_purified->prep_hplc pure_pac2 Pure this compound (>98%) prep_hplc->pure_pac2

Caption: Overall workflow for the isolation of this compound.

liquid_liquid_fractionation crude_extract Crude Ethanol Extract in Water hexane_extraction Partition with n-Hexane (x3) crude_extract->hexane_extraction hexane_fraction Hexane Fraction (Discarded) hexane_extraction->hexane_fraction aqueous_layer1 Aqueous Layer hexane_extraction->aqueous_layer1 etOAc_extraction Partition with Ethyl Acetate (x3) aqueous_layer1->etOAc_extraction etOAc_fraction Ethyl Acetate Fraction (Enriched with PAC2) etOAc_extraction->etOAc_fraction aqueous_layer2 Aqueous Layer (Discarded) etOAc_extraction->aqueous_layer2

Caption: Liquid-liquid fractionation workflow.

chromatography_purification etOAc_fraction Ethyl Acetate Fraction silica_column Silica Gel Column etOAc_fraction->silica_column gradient_elution1 Gradient Elution (n-Hexane:Ethyl Acetate) silica_column->gradient_elution1 fractions Collected Fractions gradient_elution1->fractions tlc_analysis TLC Analysis fractions->tlc_analysis combined_fractions Combined PAC2 Fractions tlc_analysis->combined_fractions prep_hplc Preparative HPLC (C18) combined_fractions->prep_hplc gradient_elution2 Gradient Elution (Water:Acetonitrile) prep_hplc->gradient_elution2 purified_pac2 Purified this compound gradient_elution2->purified_pac2

Caption: Chromatographic purification steps.

References

Application Notes and Protocols for Pseudolaric Acids in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific antifungal research data for Pseudolaric Acid C2 is not available in the public domain. The following application notes and protocols are based on the extensively studied and structurally related compounds, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB) , which serve as representative examples for the potential application of pseudolaric acids in antifungal research.

Introduction

Pseudolaric acids, diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have demonstrated significant antifungal properties.[1] These natural products, particularly Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), exhibit potent activity against a range of fungal pathogens, including various Candida species.[2][3] Their unique mode of action, which appears to differ from conventional azole antifungals, makes them promising candidates for further investigation, especially in the context of drug-resistant fungal strains.[4] This document provides detailed application notes and experimental protocols for the use of pseudolaric acids in antifungal research assays.

Mechanism of Action

The antifungal mechanism of pseudolaric acids involves the disruption of the fungal cell membrane and cell wall integrity.[4][5] Unlike azole drugs that target ergosterol (B1671047) biosynthesis, pseudolaric acids appear to have a different mechanism.[4] Studies have shown that PAB can cause cell deformation, swelling, collapse, and outer membrane perforation.[4] Furthermore, PAB has been found to inhibit the biosynthesis of ergosterol and increase membrane permeability.[5] Molecular docking studies suggest that PAB may interact with Rho1, a crucial component in the (1,3)-β-d-glucan synthesis pathway, which is essential for cell wall integrity.[6]

Data Presentation: Antifungal Activity of Pseudolaric Acids

The following tables summarize the minimum inhibitory concentrations (MICs) of PAA and PAB against various fungal species and their synergistic interactions with fluconazole (B54011) (FLC).

Table 1: Minimum Inhibitory Concentration (MIC) of Pseudolaric Acids against Candida Species

CompoundFungal SpeciesFluconazole SusceptibilityMIC Range (µg/mL)Reference
PABCandida tropicalisResistant8 - 16[3]
PABCandida tropicalisSusceptible8 - 16[3]
PAACandida tropicalisN/A8 - 128[2][7]
PAAC. parapsilosis sensu strictoN/A64 - 128[2]
PAAC. orthopsilosisN/A64 - 128[2]
PAAC. metapsilosisN/A64 - 128[2]
PABCandida albicansN/ANot specified[8]

Table 2: Synergistic Activity of Pseudolaric Acids with Fluconazole (FLC)

CompoundFungal SpeciesFluconazole SusceptibilityFractional Inhibitory Concentration Index (FICI) RangeInterpretationReference
PABCandida tropicalisResistant0.070 - 0.375Synergism[4]
PABCandida tropicalisSusceptible0.070 - 0.375Synergism in 2/9 strains[4]
PAACandida tropicalisResistant0.07 - 0.281Strong Synergism[2][7]

Experimental Protocols

Here are detailed protocols for key in vitro antifungal assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Pseudolaric Acid (PAA or PAB) stock solution (e.g., in DMSO)

  • Test fungus (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for OD reading)

Procedure:

  • Prepare a fungal inoculum suspension from an overnight culture to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL in RPMI 1640.

  • Dilute the fungal suspension 1:100 in RPMI 1640 to obtain a final inoculum of 1 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Prepare serial twofold dilutions of the pseudolaric acid in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a growth control well (fungal inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, read the optical density at 490 nm.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Pseudolaric Acid (PAA or PAB) stock solution

  • Fluconazole (FLC) stock solution

  • Other materials as listed for the MIC assay

Procedure:

  • In a 96-well plate, prepare serial dilutions of PAA horizontally and serial dilutions of FLC vertically.

  • The final volume in each well containing the drug combination should be 100 µL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include rows and columns with each drug alone to determine their individual MICs.

  • Include growth and sterility controls.

  • Incubate the plate at 35°C for 24-48 hours.

  • Read the MICs for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[4]

Time-Kill Curve Assay

This assay assesses the rate at which an antifungal agent kills a fungal population over time.

Materials:

  • Pseudolaric Acid (PAA or PAB)

  • Test fungus

  • RPMI 1640 medium

  • Sterile culture tubes

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare a fungal suspension in the logarithmic phase of growth (approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI 1640.

  • Add the pseudolaric acid at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the fungal suspension.

  • Include a growth control tube without the compound.

  • Incubate all tubes at 35°C with agitation.[9]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 35°C for 24-48 hours.

  • Count the number of colonies (CFU/mL) for each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is generally considered fungicidal activity.[10][11]

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of fungal biofilms to assess their inhibition by an antifungal agent.

Materials:

  • Pseudolaric Acid (PAA or PAB)

  • Test fungus (e.g., Candida albicans)

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione (B1676200) solution

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL in RPMI 1640) to the wells of a microtiter plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial adhesion.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Add 100 µL of fresh RPMI 1640 and incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Biofilm Treatment:

    • After biofilm formation, gently wash the wells with PBS.

    • Add 100 µL of RPMI 1640 containing serial dilutions of the pseudolaric acid to the wells.

    • Include a drug-free control.

    • Incubate for a further 24 hours at 37°C.

  • XTT Assay:

    • Wash the biofilms with PBS.

    • Prepare the XTT-menadione solution. A typical final concentration is 1 µM menadione in the XTT solution.[12]

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.[13]

    • Measure the colorimetric change at 490 nm using a microplate reader.

    • The reduction in absorbance compared to the control indicates the inhibition of biofilm viability.

Visualizations

Signaling Pathways

The following diagrams illustrate the key fungal signaling pathways potentially affected by pseudolaric acids.

Ergosterol_Biosynthesis_Pathway cluster_targets Antifungal Targets acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (ERG11) azoles Azoles azoles->lanosterol pab Pseudolaric Acids (Potential indirect effect) pab->ergosterol Cell_Wall_Integrity_Pathway cluster_pab Putative Target of PAB cell_stress Cell Wall Stress (e.g., Pseudolaric Acids) sensors Cell Surface Sensors (e.g., Wsc1, Mid2) cell_stress->sensors rho1 Rho1 sensors->rho1 pkc1 Pkc1 rho1->pkc1 glucan_synthase (1,3)-β-D-glucan synthase rho1->glucan_synthase mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) pkc1->mapk_cascade transcription Transcription Factors (e.g., Rlm1, Swi4/6) mapk_cascade->transcription cell_wall_synthesis Cell Wall Synthesis Genes (e.g., FKS1) transcription->cell_wall_synthesis cell_wall_synthesis->glucan_synthase pab_target Pseudolaric Acid B pab_target->rho1 MIC_Assay_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum plate_setup Add Inoculum and Compound to 96-well Plate prep_inoculum->plate_setup serial_dilution Serial Dilution of Pseudolaric Acid serial_dilution->plate_setup incubation Incubate at 35°C for 24-48h plate_setup->incubation read_results Visually Inspect or Read OD incubation->read_results end Determine MIC read_results->end Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Fungal Culture start->prep_culture add_compound Add Pseudolaric Acid at various MIC multiples prep_culture->add_compound incubation Incubate with Agitation add_compound->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling plating Serial Dilute and Plate sampling->plating colony_count Incubate Plates and Count Colonies (CFU) plating->colony_count plotting Plot log10 CFU/mL vs. Time colony_count->plotting end Determine Killing Kinetics plotting->end

References

Application Notes and Protocols for In Vitro Experimental Design Using Pseudolaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids are a class of diterpenoid compounds isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Among these, Pseudolaric Acid B (PAB) has been extensively studied and demonstrated potent anticancer, anti-angiogenic, and apoptosis-inducing properties in a variety of cancer cell lines. This document provides a comprehensive guide for the in vitro experimental design to study the effects of Pseudolaric acids, with a primary focus on the well-documented activities of Pseudolaric Acid B. While these protocols serve as a robust starting point, researchers investigating other analogs, such as Pseudolaric Acid C2, should consider these as a foundational framework requiring optimization for specific experimental conditions and cell lines. Limited research suggests that the biological activity of different Pseudolaric acid analogs can vary; for instance, this compound was reported to have no significant impact on ARG1 mRNA expression in macrophages, unlike PAB.

Key In Vitro Assays for Evaluating Pseudolaric Acids

The following protocols outline key experiments to elucidate the anticancer mechanisms of Pseudolaric acids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the dose-dependent effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of Pseudolaric acid (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
DU145Hormone-Refractory Prostate Cancer480.89 ± 0.18
HepG2Hepatocellular CarcinomaNot Specified1.58
SK-Hep-1Hepatocellular CarcinomaNot Specified1.90
Huh-7Hepatocellular CarcinomaNot Specified2.06
MCF-7Breast Cancer363.4
MCF-7Breast Cancer481.35

Note: These values are derived from studies on Pseudolaric Acid B and should be considered as a reference for designing experiments with other analogs.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Pseudolaric acid for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Pseudolaric acid as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p21). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 2: Effect of Pseudolaric Acid B on Key Regulatory Proteins

ProteinFunctionEffect of PAB
Bcl-2Anti-apoptoticDownregulation
BaxPro-apoptoticUpregulation
Cleaved Caspase-3Executioner caspaseUpregulation
Cleaved Caspase-9Initiator caspaseUpregulation
Cyclin B1G2/M transitionDownregulation
CDK1G2/M transitionDownregulation
p53Tumor suppressorUpregulation
p21CDK inhibitorUpregulation
In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the anti-angiogenic potential of the compound.

Protocol:

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the HUVECs with various concentrations of Pseudolaric acid.

  • Incubation and Observation: Incubate for 6-24 hours and observe the formation of capillary-like structures (tubes) under a microscope.

  • Quantification: Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

Signaling Pathways and Experimental Workflow Diagrams

Diagram 1: General Experimental Workflow for In Vitro Evaluation of Pseudolaric Acids

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis and Interpretation start Select Cancer Cell Lines mtt MTT Assay (Determine IC50) start->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis western_blot Western Blot (Protein Expression) mtt->western_blot angiogenesis Tube Formation Assay mtt->angiogenesis analysis Quantitative Analysis Pathway Elucidation cell_cycle->analysis apoptosis->analysis western_blot->analysis angiogenesis->analysis

Caption: General workflow for in vitro studies of Pseudolaric acids.

Diagram 2: Pseudolaric Acid B Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase PAB Pseudolaric Acid B Bcl2 Bcl-2 PAB->Bcl2 Inhibits Bax Bax PAB->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced mitochondrial apoptosis pathway.

Diagram 3: Pseudolaric Acid B Induced G2/M Cell Cycle Arrest

cell_cycle_arrest cluster_regulation G2/M Checkpoint Control PAB Pseudolaric Acid B p53 p53 PAB->p53 Activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex PAB->CyclinB1_CDK1 Inhibits p21 p21 p53->p21 p21->CyclinB1_CDK1 G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition Arrest G2/M Arrest CyclinB1_CDK1->Arrest anti_angiogenesis cluster_endothelial_cell Endothelial Cell Functions PAB Pseudolaric Acid B Proliferation Proliferation PAB->Proliferation Migration Migration PAB->Migration Tube_Formation Tube Formation PAB->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Total Synthesis Strategies for the Pseudolaric Acid Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pseudolaric acids, a family of diterpenoids isolated from the golden larch tree (Pseudolarix kaempferi), have garnered significant attention from the scientific community due to their potent antifungal, antifertility, and cytotoxic activities.[1] Notably, pseudolaric acid B has shown efficacy against multi-drug resistant cancer cell lines.[1] The complex molecular architecture of these compounds, characterized by a unique trans-fused [5-7] bicyclic perhydroazulene core and multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists.[1] This document details several key total synthesis strategies that have been successfully employed to construct the core structure of pseudolaric acids, providing tabulated data for comparison and detailed experimental protocols for key transformations.

Key Synthetic Strategies at a Glance

Several distinct and innovative strategies have been developed to tackle the synthesis of the pseudolaric acid core. The primary approaches include metal-catalyzed cycloadditions, radical cyclizations, and rearrangement reactions to construct the challenging seven-membered ring and establish the correct stereochemistry. Below is a summary of the most prominent strategies.

Strategy Key Reactions Target Molecule Reference
Trost SynthesisMetal-catalyzed [5+2] intramolecular cycloaddition; Alkoxycarbonyl radical cyclizationPseudolaric Acid B[1][2]
Yang SynthesisSamarium diiodide (SmI₂)-mediated intramolecular alkene-ketyl radical cyclization; Ring-closing metathesis (RCM)Pseudolaric Acid A[3]
Chiu Formal SynthesisIntramolecular (4+3) cycloaddition of an epoxy enolsilane with a furanPseudolaric Acid B[4][5]
Mori Formal SynthesisClaisen rearrangement; Iodoetherification; Ring-closing metathesis (RCM)Pseudolaric Acid B

Trost's [5+2] Cycloaddition and Radical Cyclization Strategy

One of the most notable approaches, developed by the Trost group, accomplishes the first asymmetric total synthesis of pseudolaric acid B.[1] This strategy hinges on a ruthenium or rhodium-catalyzed intramolecular [5+2] cycloaddition to form the perhydroazulene core and a subsequent alkoxycarbonyl radical cyclization to install the critical C10 quaternary center.[1][6]

Logical Workflow of the Trost Synthesis

Trost_Strategy cluster_assembly Core Assembly cluster_functionalization Functionalization cluster_completion Completion A Acyclic Precursor (Vinylcyclopropane-alkyne) B [5+2] Cycloaddition (Rh or Ru catalyzed) A->B Formation of [5-7] ring system C Polyhydroazulene Core (1,4-diene) B->C D Diene Isomerization (TBAF-mediated) C->D 1,4-diene to 1,3-diene E Alkoxycarbonyl Radical Cyclization D->E Quaternary center formation F Tricyclic Lactone Core E->F G Side Chain Installation F->G Stille Coupling H (-)-Pseudolaric Acid B G->H Yang_Strategy cluster_assembly Core Assembly cluster_functionalization Ring Formation cluster_completion Completion A Acyclic Precursor B SmI₂-mediated Alkene-Ketyl Radical Cyclization A->B Formation of 5-membered ring C Cyclopentanol Intermediate B->C D Attachment of Diene Tether C->D E Ring-Closing Metathesis (RCM) D->E Formation of 7-membered ring F trans-fused [5-7] Bicyclic Core E->F G Further Functionalization F->G H Pseudolaric Acid A G->H Chiu_Strategy cluster_assembly Core Assembly cluster_functionalization Intermediate Synthesis A Furan with Epoxy Enolsilane Tether B Intramolecular (4+3) Cycloaddition A->B Lewis Acid Promoted C trans-fused Perhydroazulene Core B->C D Functional Group Manipulation C->D E Known Intermediate in Trost's Synthesis D->E

References

Application Notes and Protocols for the Quantification of Pseudolaric Acid C2 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C2 is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest in the scientific community due to its potential therapeutic properties. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed application note and protocol for the determination of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended to be a comprehensive guide for researchers, offering a straightforward and sensitive approach for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound in plasma, from sample preparation to UPLC-MS/MS analysis. The protocol is based on established methods for the analysis of similar small molecules in biological matrices and is optimized for sensitivity and throughput.

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Fluoride (NH₄F)

  • Ultrapure Water

  • Rat Plasma (or other relevant species)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or similar)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or similar)

  • Analytical column: Agilent SB-C18 column or equivalent

  • Microcentrifuge

  • Pipettes and general laboratory glassware

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • Thaw Plasma Samples : Thaw frozen plasma samples on ice to prevent degradation of the analyte.

  • Aliquoting : Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution to each plasma sample.

  • Precipitation : Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column Agilent SB-C18 (or equivalent)
Mobile Phase A 0.02% Formic Acid and 5 mM NH₄F in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions To be determined by direct infusion of this compound and the IS.

Data Presentation

The following tables summarize the expected quantitative performance of the analytical method. These values are based on typical performance for similar validated bioanalytical methods and should be confirmed during method validation.[1]

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound2 - 1000> 0.991/x²
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2< 1585 - 115< 1585 - 115
Low QC5< 1585 - 115< 1585 - 115
Mid QC50< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC5> 8085 - 115
High QC800> 8085 - 115
Table 4: Stability
Stability ConditionDurationAcceptable Deviation (%)
Bench-top (Room Temperature) 4 hours± 15
Autosampler (4°C) 24 hours± 15
Freeze-Thaw (from -80°C to Room Temperature) 3 cycles± 15
Long-term (-80°C) 30 days± 15

Visualization

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for this compound analysis.
Logical Relationship of Method Validation

The following diagram outlines the logical relationships between the key parameters assessed during bioanalytical method validation.

validation_relationship cluster_core Core Validation Parameters cluster_sample_integrity Sample Integrity Parameters selectivity Selectivity & Specificity lloq LLOQ selectivity->lloq linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision linearity->lloq recovery Recovery recovery->accuracy recovery->precision matrix_effect Matrix Effect matrix_effect->accuracy matrix_effect->precision stability Stability stability->accuracy stability->precision

Figure 2. Logical relationships in bioanalytical method validation.

References

Troubleshooting & Optimization

How to improve Pseudolaric Acid C2 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Pseudolaric Acid C2.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous buffers.

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon addition to aqueous buffer. Low intrinsic aqueous solubility of the compound. The buffer composition is not optimal for maintaining solubility.1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of co-solvents in the final solution. Note that high concentrations of organic solvents may affect downstream cellular assays. 3. Utilize a different solubilization strategy , such as cyclodextrin (B1172386) complexation, which can offer higher solubility with lower organic solvent concentrations.[1]
The prepared stock solution is not clear. Incomplete dissolution of this compound. The concentration may be too high for the chosen solvent system.1. Gently warm the solution and/or use sonication to aid dissolution.[2] 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Prepare a new stock solution at a lower concentration.
Variability in experimental results between batches. Inconsistent preparation of the this compound solution. Degradation of the compound in the stock solution.1. Ensure the same person prepares the solution using a standardized protocol for each experiment. 2. Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[2]
Cellular toxicity or off-target effects are observed. The solvent system (e.g., high concentration of DMSO) is causing cellular stress.1. Reduce the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to a non-toxic level (typically <0.5%). 2. Switch to a more biocompatible solubilization method , such as inclusion complexation with cyclodextrins like SBE-β-CD or HP-β-CD.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for dissolving this compound?

A1: For in vitro experiments, a common starting point is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or cell culture medium. A protocol that has been shown to achieve a solubility of ≥ 2.5 mg/mL involves a multi-component solvent system.[2]

Q2: Are there alternatives to using high concentrations of DMSO?

A2: Yes, several alternative strategies can be employed to reduce the reliance on high concentrations of organic co-solvents. These include:

  • Co-solvent systems: Using a combination of solvents can improve solubility. A suggested system includes DMSO, PEG300, and Tween-80.[2]

  • Cyclodextrin Complexation: This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[3][4] For the related compound Pseudolaric Acid B, using hydroxypropyl-β-cyclodextrin (HP-β-CD) increased its solubility by 600-fold.[1] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is another effective option.[2]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be utilized to enhance solubility and absorption.[5]

Q3: How should I store my this compound stock solution?

A3: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Q4: My compound is still not dissolving. What else can I try?

A4: If you are still facing solubility issues, consider the following advanced techniques:

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area, which can enhance the dissolution rate.[5] This can be achieved through methods like micronization.

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution.[4][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5]

Quantitative Data on Solubility Enhancement

The following table summarizes different solvent systems that have been used to solubilize this compound and related compounds.

CompoundSolvent SystemAchieved ConcentrationReference
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.97 mM)[2]
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.97 mM)[2]
This compound 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.97 mM)[2]
Pseudolaric Acid B 30% HP-β-CD in water15.78 mg/mL[1]

Experimental Protocols

Protocol 1: Co-Solvent System for In Vivo Administration

This protocol is adapted from a method for achieving a clear solution of this compound.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of Saline to bring the final volume to 1 mL.

  • The final concentration of this compound will be 2.5 mg/mL.

Protocol 2: Cyclodextrin-Based Formulation for Aqueous Solutions

This protocol utilizes SBE-β-CD to enhance the aqueous solubility of this compound.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in Saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD solution. c. Mix thoroughly until a clear solution is obtained. Gentle warming or sonication may be used to facilitate dissolution.

  • The final concentration of this compound will be 2.5 mg/mL.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Optimization and Final Formulation start Start with This compound Powder solubility_test Assess Solubility in Aqueous Buffer start->solubility_test cosolvent Co-solvent Approach (DMSO, PEG300, Tween-80) solubility_test->cosolvent Poor Solubility cyclodextrin Cyclodextrin Complexation (SBE-β-CD or HP-β-CD) solubility_test->cyclodextrin Poor Solubility lipid Lipid-Based Formulation (for in vivo) solubility_test->lipid Poor Solubility optimize Optimize Component Ratios cosolvent->optimize cyclodextrin->optimize lipid->optimize characterize Characterize Final Solution (Clarity, Concentration) optimize->characterize end Proceed with Experiment characterize->end

Caption: Workflow for selecting and optimizing a solubilization strategy for this compound.

Putative Signaling Pathways of Pseudolaric Acids

The following diagram illustrates some of the signaling pathways that have been associated with Pseudolaric Acid B, a structurally similar compound, which may be relevant for this compound.

G cluster_0 Cellular Effects cluster_1 Downstream Outcomes PAB Pseudolaric Acids (e.g., PAB) Microtubules Microtubule Destabilization PAB->Microtubules Mitochondria Mitochondrial Dysfunction PAB->Mitochondria PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition PAB->PI3K_AKT NFkB NF-κB Pathway Inhibition PAB->NFkB G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria->Apoptosis PI3K_AKT->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by pseudolaric acids, leading to apoptosis and anti-inflammatory effects.[7][8][9]

References

Technical Support Center: Pseudolaric Acid C2 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Pseudolaric Acid C2 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[1].

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

Precipitation or phase separation can occur, especially when preparing concentrated solutions. To aid dissolution, gentle heating and/or sonication can be applied[1]. Ensure that the chosen solvent system is appropriate for the desired concentration. If the issue persists, consider preparing a fresh solution at a slightly lower concentration.

Q3: What solvents are suitable for preparing this compound solutions?

This compound has been shown to be soluble in several solvent systems for in vitro and in vivo studies. Commonly used solvents include:

  • For in vitro studies: DMSO (up to 100 mg/mL with the aid of ultrasound)[2].

  • For in vivo studies:

    • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

    • A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline)[1].

    • A mixture of 10% DMSO and 90% Corn Oil[1].

It is crucial to select a solvent system that is compatible with your specific experimental setup and biological model.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of this compound in the working solution.1. Prepare fresh solutions: Always use freshly prepared working solutions for your experiments. 2. Check storage of stock solution: Ensure your stock solution has been stored correctly and has not exceeded its recommended storage period[1]. 3. Avoid prolonged exposure to harsh conditions: Minimize the exposure of your solutions to light, high temperatures, and extreme pH values.
Inconsistent results between experiments. Incomplete dissolution or degradation of this compound.1. Ensure complete dissolution: Visually inspect your solution for any precipitates. Use sonication if necessary[1]. 2. Standardize solution preparation: Use a consistent protocol for preparing your solutions for every experiment. 3. Perform a stability check: If you suspect degradation, you may need to perform a quick stability check using an analytical technique like HPLC.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Degradation of this compound.1. Review handling procedures: Analyze your solution preparation and handling steps to identify any potential exposure to degradative conditions (e.g., light, incompatible solvents, extreme pH). 2. Consider forced degradation studies: To identify potential degradation products, you may need to perform forced degradation studies under controlled stress conditions (see Experimental Protocols section).

Hypothetical Degradation Pathways and Products

Based on the chemical structure of this compound (a diterpenoid with ester and furan-like moieties), the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the ester bond, resulting in a carboxylic acid and an alcohol.

  • Oxidation: The furan-like ring and other electron-rich parts of the molecule could be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to isomerization or the formation of photoproducts.

The following table summarizes potential degradation products. Note that these are hypothetical and would require experimental confirmation.

Stress Condition Potential Degradation Pathway Hypothetical Degradation Product(s)
Acidic/Basic Hydrolysis Ester HydrolysisCarboxylic acid and alcohol derivatives of the parent molecule.
Oxidation (e.g., with H₂O₂) Oxidation of furan (B31954) ring/other moietiesHydroxylated derivatives, ring-opened products.
Photolytic (UV/Vis light) Photochemical reactionsIsomers, photoproducts with altered ring structures.
Thermal Thermally induced reactionsDehydration products, epimers.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile and identify potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Keep the solid drug substance and the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The mobile phase composition and gradient may need to be optimized to achieve good separation between the parent drug and its degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or the PDA detector.

  • Mobile Phase Selection: Start with a simple mobile phase system, such as a mixture of acetonitrile and water or methanol and water, with a common buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of both the parent drug and any potential polar and non-polar degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis P1 Prepare Stock Solution of This compound S1 Acid Hydrolysis P1->S1 S2 Base Hydrolysis P1->S2 S3 Oxidative Degradation P1->S3 S4 Thermal Degradation P1->S4 S5 Photolytic Degradation P1->S5 A1 HPLC Analysis S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Identify Degradation Products A1->A2 A3 Develop Stability-Indicating Method A2->A3

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_compound This compound cluster_stressors Stress Conditions cluster_degradation Potential Degradation Pathways PAC2 This compound (Ester and Furan-like Moieties) AcidBase Acid / Base PAC2->AcidBase Oxidant Oxidizing Agent PAC2->Oxidant Light Light (UV/Vis) PAC2->Light Hydrolysis Ester Hydrolysis AcidBase->Hydrolysis Oxidation Ring Oxidation/Opening Oxidant->Oxidation Photodegradation Photochemical Reaction Light->Photodegradation

Caption: Potential Degradation Pathways.

References

Troubleshooting precipitation of Pseudolaric Acid C2 in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric Acid C2. The information is designed to address specific issues that may be encountered during experimental procedures, particularly concerning its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi). It is a metabolite of the more extensively studied Pseudolaric Acid B (PAB). While direct studies on this compound are limited, it is presumed to share a similar mechanism of action with PAB, which is known to be a microtubule-destabilizing agent. PAB induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells.[1][2][3]

Q2: My this compound precipitated after I added it to my cell culture medium. What happened?

This is a common issue with hydrophobic compounds like this compound. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium. The compound's solubility drastically decreases in the aqueous solution, causing it to fall out of solution.[4][5][6]

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

Q4: What is the maximum concentration of DMSO that cells can tolerate in culture?

The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[7][8] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[9][10][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Issue Potential Cause Recommended Solution
Immediate Precipitation High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the Final Concentration: Start with a lower final concentration and perform a dose-response curve to find the optimal balance between efficacy and solubility.- Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium before proceeding with your experiment.
Rapid Dilution/Solvent Shock: Adding the concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity.[4][6]- Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C.[4][6]- Slow, Drop-wise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[4][6]- Serial Dilution: Perform an intermediate dilution step. For example, dilute the high-concentration stock in a smaller volume of pre-warmed media first, then add this to the final volume.[4]
Low Temperature of Media: Adding the compound to cold media decreases its solubility.- Pre-warm all components: Ensure that your cell culture medium and any buffers are warmed to 37°C before adding the this compound stock solution.
Delayed Precipitation (after incubation) Compound Instability: The compound may degrade or interact with media components over time.- Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment.- Minimize Light Exposure: Protect the stock and working solutions from light.
Interaction with Serum: Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds and cause precipitation.- Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your culture medium.- Use Serum-Free Media: If compatible with your cells, consider using a serum-free medium for the duration of the treatment.
pH Shift in Media: Changes in the pH of the culture medium during incubation can affect compound solubility.- Ensure Proper Buffering: Use a well-buffered medium (e.g., containing HEPES) if you suspect pH instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[4]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Final Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation when diluting the DMSO stock solution.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.

  • Calculate Volumes: Determine the volume of the stock solution required to achieve your desired final concentration. Ensure the final DMSO concentration remains within the tolerated range for your cell line (ideally ≤ 0.1%).

  • Dilution:

    • Pipette the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Final Mix: Gently mix the final solution by inverting the tube several times.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before adding it to your cells.

Signaling Pathways and Experimental Workflows

Disclaimer: The following signaling pathway diagrams are based on the known mechanisms of Pseudolaric Acid B (PAB), the parent compound of this compound. It is hypothesized that this compound may elicit similar cellular effects.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Pseudolaric Acid B

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by PAB.

NF-κB Signaling Pathway Inhibition by Pseudolaric Acid B

NFkB_Pathway cluster_nucleus Nuclear Events PAB Pseudolaric Acid B IKK IKK PAB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression NFkB_in_nucleus NF-κB NFkB_in_nucleus->Inflammation

Caption: NF-κB signaling pathway inhibition by PAB.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow start Start weigh Weigh Pseudolaric Acid C2 Powder start->weigh dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Slowly Dilute Stock in Pre-warmed Medium (while vortexing) store->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute check Visually Inspect for Precipitation dilute->check check->dilute Precipitate (troubleshoot) apply Apply to Cells check->apply Clear end End apply->end

Caption: Workflow for preparing PABC2 working solution.

References

Technical Support Center: Optimizing Diterpenoid Extraction from Pseudolarix Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of diterpenoids from Pseudolarix bark.

Frequently Asked Questions (FAQs)

Q1: What are the major bioactive diterpenoids found in Pseudolarix bark?

A1: The root and trunk barks of Pseudolarix amabilis (also known as Pseudolarix kaempferi), commonly used in traditional Chinese medicine as 'Tu Jin Pi', are rich in a variety of bioactive diterpenoids. The most prominent among these are pseudolaric acids, particularly pseudolaric acid A and pseudolaric acid B, which have demonstrated significant antifungal, and cytotoxic activities.[1] Other diterpenoids have also been isolated and characterized from this plant source.

Q2: Which extraction methods are most effective for obtaining diterpenoids from Pseudolarix bark?

A2: Several extraction methods can be employed, with the choice often depending on the desired scale, efficiency, and available equipment.

  • Conventional Solvent Extraction (Maceration & Soxhlet): These are traditional methods involving soaking the bark powder in a solvent. Ethanol (B145695) is a commonly used solvent.[2] While straightforward, they can be time-consuming and may require large solvent volumes.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. UAE can significantly reduce extraction time and solvent consumption compared to conventional methods.[3][4]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. It is known for its high efficiency and short processing times.[5]

  • Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2 as a solvent, sometimes with a co-solvent like ethanol. SFE is highly tunable for selective extraction by modifying pressure and temperature, yielding high-purity extracts.[6][7][8]

Q3: What factors critically influence the extraction yield of diterpenoids?

A3: The extraction yield is influenced by several key parameters:

  • Solvent Choice and Polarity: The polarity of the solvent plays a crucial role. Diterpenoids, being moderately polar, are often effectively extracted with solvents like ethanol, methanol, or acetone. The use of solvent mixtures (e.g., ethanol-water) can further optimize the extraction.[9][10]

  • Temperature: Higher temperatures generally increase the solubility of diterpenoids and the diffusion rate of the solvent, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds.[11]

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for complete diffusion of the target compounds from the plant matrix into the solvent. Modern techniques like UAE and MAE can significantly shorten the required time.[3]

  • Particle Size of the Bark: Grinding the bark to a smaller particle size increases the surface area available for solvent contact, thereby enhancing extraction efficiency. However, extremely fine powders can lead to difficulties in filtration.

  • pH of the Extraction Medium: The pH can affect the stability and solubility of the target diterpenoids. For acidic compounds like pseudolaric acids, maintaining an appropriate pH can be critical to prevent degradation or ionization that might hinder extraction into less polar solvents.[12][13]

Troubleshooting Guide

Issue 1: Low Diterpenoid Yield

Possible Cause Suggested Solution
Incomplete Extraction - Increase extraction time: Ensure the extraction duration is sufficient for the chosen method. - Optimize particle size: Grind the bark to a finer powder to increase surface area. - Improve agitation: Ensure constant and efficient mixing of the bark powder and solvent.
Inappropriate Solvent - Solvent Polarity: Experiment with different solvents or solvent mixtures (e.g., varying concentrations of ethanol in water) to match the polarity of the target diterpenoids. - Solvent-to-Solid Ratio: Increase the volume of solvent relative to the amount of bark powder to ensure complete immersion and avoid saturation.
Suboptimal Temperature - Increase Temperature: For methods like maceration or Soxhlet, a moderate increase in temperature can enhance extraction. For MAE and SFE, temperature is a critical parameter to optimize.[11]
Degradation of Diterpenoids - Avoid Excessive Heat: If using heat-assisted methods, ensure the temperature is not high enough to cause degradation of the target compounds. - Control pH: For pH-sensitive compounds, buffer the extraction solvent to maintain a stable pH.[12][13]
Poor Quality of Raw Material - Source Verification: Ensure the Pseudolarix bark is from a reliable source and has been properly identified. - Proper Storage: Store the bark in a dry, dark place to prevent degradation of bioactive compounds.

Issue 2: Co-extraction of Impurities (e.g., Pigments, Tannins)

Possible Cause Suggested Solution
High Polarity of Extraction Solvent - Solvent Selection: Using a less polar solvent might reduce the extraction of highly polar impurities like tannins.[2][14] - Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and some pigments before extracting with a more polar solvent for the diterpenoids.
Presence of Interfering Compounds - Adsorbent Resins: Pass the crude extract through a column of adsorbent resin (e.g., macroporous resin) to selectively retain the diterpenoids while allowing impurities to pass through. - Liquid-Liquid Partitioning: Perform a liquid-liquid extraction of the crude extract with immiscible solvents of different polarities to separate the diterpenoids from impurities.

Data Presentation

Table 1: Comparison of Diterpenoid Extraction Methods from Pine Bark (A Related Genus)

Extraction MethodSolventTemperature (°C)TimeYield of Extractives (%)Reference
MacerationEthanol/Water (70:30)502 hours (x2)Lower than water at 70°C[14]
MacerationWater702 hours (x2)Higher than EtOH/Water[14]
MAEEthanol/Water (50:50)Not specifiedShorter than MacerationHigher than Maceration[15]
UAEEthanol/Water (50:50)Not specifiedShorter than MacerationHigher than Maceration[15]
SFECO2 + 3% Ethanol60Not specifiedOptimized Yield[6]

Table 2: Quantitative Data for Pseudolaric Acid A, B, and C in Pseudolarix kaempferi Root Bark by HPLC

CompoundContent Range (%)
Pseudolaric Acid A0.097 - 0.153
Pseudolaric Acid B0.266 - 0.406
Pseudolaric Acid C0.037 - 0.098

Data from HPLC analysis of six batches of true bark samples.[16]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids

  • Preparation of Plant Material: Grind the dried Pseudolarix bark to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the bark powder (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 30-60 minutes). Maintain a constant temperature using a water bath if necessary.

  • Separation: After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude diterpenoid extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or liquid-liquid partitioning.

Protocol 2: Supercritical Fluid Extraction (SFE) of Diterpenoids

  • Preparation of Plant Material: Grind the dried Pseudolarix bark to a uniform particle size.

  • SFE System Setup: Pack the ground bark into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the desired extraction parameters:

    • Pressure: e.g., 200-300 bar

    • Temperature: e.g., 40-60 °C

    • CO2 flow rate: Set as per instrument specifications.

    • Co-solvent: Introduce a co-solvent like ethanol (e.g., 5-10%) to enhance the extraction of moderately polar diterpenoids.

  • Extraction Process: Pump supercritical CO2 (and co-solvent) through the extraction vessel. The extracted compounds are carried with the fluid to a separator.

  • Separation and Collection: In the separator, reduce the pressure and/or change the temperature to cause the CO2 to return to a gaseous state, precipitating the extracted diterpenoids. Collect the extract from the separator.

  • Post-processing: The collected extract may be further processed to remove any residual co-solvent.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis start Pseudolarix Bark grinding Grinding & Sieving start->grinding extraction Extraction (UAE/MAE/SFE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Diterpenoid Extract evaporation->crude_extract purification Purification (Chromatography) crude_extract->purification analysis Analysis (HPLC/MS) purification->analysis

Caption: General experimental workflow for diterpenoid extraction.

troubleshooting_low_yield cluster_extraction_params Extraction Parameters cluster_material_issues Material & Stability start Low Diterpenoid Yield incomplete_extraction Incomplete Extraction? start->incomplete_extraction wrong_solvent Inappropriate Solvent? start->wrong_solvent bad_temp Suboptimal Temperature? start->bad_temp degradation Compound Degradation? start->degradation poor_material Poor Raw Material? start->poor_material solution1 Solutions incomplete_extraction->solution1 Increase Time Optimize Particle Size Improve Agitation solution2 Solutions wrong_solvent->solution2 Vary Solvent Polarity Increase Solvent Ratio solution3 Solutions bad_temp->solution3 Optimize Temperature solution4 Solutions degradation->solution4 Avoid Excessive Heat Control pH solution5 Solutions poor_material->solution5 Verify Source Ensure Proper Storage

Caption: Troubleshooting logic for low diterpenoid yield.

References

Technical Support Center: Asymmetric Synthesis of the Pseudolaric Acid Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of the complex pseudolaric acid skeleton. The content directly addresses specific experimental challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary structural challenges in the asymmetric synthesis of the pseudolaric acid skeleton?

The asymmetric synthesis of pseudolaric acids, such as Pseudolaric Acid B (PAB), presents a formidable challenge to synthetic chemists due to its unique and complex molecular architecture.[1][2] The core difficulties arise from:

  • The Fused [5-7] Bicyclic Core: Construction of the central polyhydroazulene ring system is non-trivial.[1][2]

  • The trans-Fused Ring Junction: Establishing the unusual trans stereochemistry at the C4-C10 ring fusion site is a significant stereochemical hurdle.[1]

  • Four Contiguous Stereocenters: The skeleton features four adjacent stereocenters that must be controlled precisely.[1]

  • A Quaternary Stereocenter: One of the four stereocenters, C10, is a sterically congested all-carbon quaternary center, which is notoriously difficult to construct.[1][2]

These features make the pseudolaric acid skeleton a demanding target requiring sophisticated synthetic strategies.[2]

Q2: My [5+2] cycloaddition to form the hydroazulene core is giving low yields and side products. What are the common causes and solutions?

The intramolecular [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne is a powerful strategy for forming the seven-membered ring, but it is sensitive to reaction conditions and catalyst choice.[1][2]

Common Causes of Low Yield:

  • Catalyst-Specific Side Reactions: Ruthenium catalysts, such as [CpRu(CH3CN)3]+PF6−, can insert into labile bisallylic C-H bonds. This deactivates the catalyst and leads to the formation of undesired conjugated diene side products upon workup.[1] In one reported synthesis, using this Ru catalyst resulted in only a 48% yield of the desired product, with a 15% yield of a diene byproduct.[1]

  • High Catalyst Loading Requirement: Even with more robust catalysts, the reaction can be sluggish. Rhodium catalysts like [(C8H10)Rh(COD)]+SbF6− are less prone to C-H insertion but may still require unusually high catalyst loadings (e.g., 11 mol%) to achieve full conversion.[1]

  • Substrate Purity: The vinylcyclopropane-alkyne precursor must be of high purity. Impurities can poison the catalyst or lead to alternative reaction pathways.

Troubleshooting Strategies:

  • Switch to a Rhodium Catalyst: If using a Ruthenium catalyst and observing diene byproducts, switching to a Rhodium-based catalyst is the recommended first step. This change has been shown to increase the yield dramatically, for example, from 48% to 88%, by eliminating the C-H insertion side reaction.[1]

  • Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration. While high loadings may be necessary, excessive amounts can sometimes lead to degradation.

  • Ensure Precursor Purity: Re-purify the vinylcyclopropane starting material using flash column chromatography to remove any potential contaminants.

  • Solvent and Temperature Screening: While acetone (B3395972) and dichloroethane (DCE) have been used successfully, a screen of non-polar and polar aprotic solvents may improve solubility and reaction efficiency.[1]

Below is a comparison of catalysts used in a successful total synthesis of Pseudolaric Acid B.

CatalystCatalyst Loading (mol%)Yield (%)DiastereoselectivityByproduct(s)Reference
[CpRu(CH3CN)3]+PF6−234815:115% Conjugated Diene[1]
[(C8H10)Rh(COD)]+SbF6−1188>20:1None Observed[1]
Q3: I'm struggling to construct the C10 quaternary stereocenter. The planned alkoxycarbonyl radical cyclization is failing. What are the issues?

Creating the C10 quaternary center is one of the most challenging aspects of the synthesis.[2] An intramolecular alkoxycarbonyl radical cyclization is an elegant but sensitive approach.[1][2]

Potential Causes for Failure:

  • Incorrect Radical Precursor: The choice of radical precursor is critical. Attempts to use a precursor designed to install the side chain prior to cyclization (e.g., a tertiary propargylic alkoxycarbonyl selenium species) can fail.[1] This is because the formation of a stabilized tertiary propargylic radical is favored over the desired 5-exo-trig cyclization, leading to decomposition and decarboxylation.[1][3]

  • Suboptimal Reaction Conditions: Radical cyclizations are highly dependent on factors like the initiator, the concentration of the radical mediator (e.g., Bu₃SnH), and the rate of addition.[2][3]

Troubleshooting and Alternative Strategies:

  • Use a Secondary Radical Precursor: A successful strategy involves using a secondary alkoxycarbonyl selenium precursor. This avoids the formation of an overly stabilized competing radical, allowing the desired cyclization to proceed.[1][3]

  • Optimize Reaction Conditions: Careful optimization is required. A successful cyclization of a secondary alkoxycarbonyl selenide (B1212193) required slow addition of the radical initiator (AIBN or azobis(dicyclohexylcarbonitrile)) and a specific ratio of initiator to tin hydride to substrate.[2][3]

  • Alternative Cycloaddition Strategy: An alternative approach to forming the quaternary center is an intramolecular (4+3) cycloaddition of an epoxy enolsilane substrate where the epoxide is geminally-substituted on the tether to a furan. This method has been shown to be highly diastereoselective in constructing the trans-fused core containing the quaternary stereocenter.[4][5]

InitiatorBu₃SnH (equiv)Substrate (equiv)OutcomeReference
AIBN2.21Successful cyclization to a mixture of double bond isomers (90% yield)[2]
Azobis(dicyclohexylcarbonitrile)--Required for careful optimization over AIBN in some cases[3]
Q4: Late-stage introduction of the side chain onto the sterically hindered ketone is proving difficult. How can this be overcome?

The introduction of the acid side chain often occurs late in the synthesis via nucleophilic addition to a sterically hindered ketone intermediate.[1][2]

Common Problems:

  • Low Reactivity: The ketone is often sterically encumbered, hindering the approach of standard organometallic reagents.

  • Retro-Aldol Reaction: At elevated temperatures, a retro-aldol reaction can occur, leading to the decomposition of the starting material.[1]

  • Formation of Oxo-bridged Byproducts: The complex, polycyclic core of the pseudolaric acids has intriguing reactivity. The proximity of hydroxyl groups to the ketone can lead to the formation of stable, undesired oxo-bridged derivatives, which was a major hurdle in the first total synthesis of PAB.[2][6]

Solutions:

  • Use of Organocerium Reagents: Organocerium reagents, prepared from organolithiums and anhydrous cerium(III) chloride (CeCl₃), are highly effective for additions to easily enolizable and sterically hindered ketones.[2][4] The use of soluble RCeCl₂·2LiCl was essential for achieving full conversion at low temperatures (-78 °C), which prevents the retro-aldol side reaction.[1] This method resulted in complete selectivity for the desired C11-alcohol.[1]

  • Careful Control of pH and Temperature: Maintain low temperatures (-78 °C) during the addition. Workup conditions should be carefully controlled to avoid acidic or basic conditions that could promote byproduct formation.[1]

Key Experimental Protocols

Disclaimer: These are illustrative protocols based on published literature and should be adapted and optimized for specific laboratory conditions and substrates.

Protocol 1: Rh-Catalyzed [5+2] Intramolecular Cycloaddition[1]
  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the vinylcyclopropane-alkyne precursor (1.0 equiv) in dry 1,2-dichloroethane (B1671644) (DCE).

  • Catalyst Addition: Add the Rhodium catalyst, [(C8H10)Rh(COD)]+SbF6− (0.11 equiv), to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours for full conversion.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired polyhydroazulene core.

Protocol 2: Alkoxycarbonyl Radical Cyclization for Quaternary Center Formation[2][3]
  • Preparation: To a solution of the secondary alkoxycarbonyl selenide precursor (1.0 equiv) in dry, degassed toluene (B28343), add tributyltin hydride (Bu₃SnH, 2.2 equiv).

  • Initiation: Heat the solution to reflux (approx. 110 °C).

  • Slow Addition: Add a solution of a radical initiator, such as AIBN (0.6 equiv), in toluene dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of radicals.

  • Reaction: Continue heating at reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to remove tin byproducts and isolate the cyclized lactone. The initial product may be a mixture of double bond isomers. Subsequent treatment with a base like DBU can isomerize the mixture to the desired conjugated ester.[1]

Protocol 3: Diastereoselective Cerium Acetylide Addition[1]
  • Reagent Preparation: In a flame-dried flask under Argon, suspend anhydrous CeCl₃ in dry THF. Cool the suspension to -78 °C. Add the corresponding organolithium reagent (e.g., lithium trimethylsilylacetylide) dropwise and stir for 1-2 hours to form the organocerium reagent.

  • Substrate Addition: In a separate flask, dissolve the ketone intermediate in dry THF and cool to -78 °C.

  • Addition: Transfer the freshly prepared organocerium reagent to the ketone solution via cannula at -78 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC. It is critical to maintain the low temperature to prevent retro-aldol reactions.

  • Quenching: Once the reaction is complete, quench carefully at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visualizations

Retrosynthesis_Workflow Retrosynthetic Analysis of Pseudolaric Acid B PAB Pseudolaric Acid B Tricycle Tricyclic Lactone Intermediate (19) PAB->Tricycle Stille Coupling & Side Chain Elaboration DieneEster Conjugated Diene Ester (17) Tricycle->DieneEster Lactonization Polyhydroazulene Polyhydroazulene Core (3) DieneEster->Polyhydroazulene Alkoxycarbonyl Radical Cyclization Vinylcyclopropane Vinylcyclopropane Precursor (4) Polyhydroazulene->Vinylcyclopropane Rh-catalyzed [5+2] Cycloaddition

Caption: Retrosynthetic analysis for Pseudolaric Acid B via Trost's strategy.

Troubleshooting_Workflow Troubleshooting Low Yield in [5+2] Cycloaddition start Low Yield or Side Products Observed check_catalyst Catalyst Type? start->check_catalyst ru_catalyst Ru-based Catalyst check_catalyst->ru_catalyst Yes rh_catalyst Rh-based Catalyst check_catalyst->rh_catalyst No problem_ch Problem: C-H insertion byproduct formation ru_catalyst->problem_ch check_loading Check Catalyst Loading rh_catalyst->check_loading solution_switch Action: Switch to Rh Catalyst problem_ch->solution_switch increase_loading Action: Increase Catalyst Loading check_loading->increase_loading Low Conv. check_purity Verify Starting Material Purity check_loading->check_purity OK repurify Action: Re-purify Vinylcyclopropane check_purity->repurify Impure

Caption: Troubleshooting workflow for the intramolecular [5+2] cycloaddition step.

Stereocontrol_Pathway Key Stereocontrol Strategies cluster_start Acyclic Precursors cluster_core Bicyclic Core Construction cluster_final Tricyclic System Elaboration Noyori Noyori Asymmetric Hydrogenation Cycloaddition [5+2] Cycloaddition Noyori->Cycloaddition Sets acyclic stereocenters Charette Charette Asymmetric Cyclopropanation Charette->Cycloaddition Sets cyclopropane stereocenter Epoxidation Diastereoselective Epoxidation Cycloaddition->Epoxidation Constructs [5-7] ring system Radical Radical Cyclization Epoxidation->Radical Sets C4 stereocenter PAB_Core Defined Stereocenters in PAB Core Epoxidation->PAB_Core Cerium Cerium Acetylide Addition Radical->Cerium Sets C10 quaternary stereocenter Radical->PAB_Core Cerium->PAB_Core

Caption: Logical flow of key reactions for establishing stereocenters.

References

Preventing degradation of Pseudolaric Acid C2 during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pseudolaric Acid C2 (PABC2) during freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound activity after storage Degradation due to repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw events. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month[1].
Chemical instability in the chosen solvent.Ensure the solvent is appropriate for PABC2 and the intended experimental conditions. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day[1].
Oxidation of the compound.Use degassed solvents and store aliquots under an inert atmosphere (e.g., argon or nitrogen).
Precipitation observed after thawing Poor solubility of PABC2 in the solvent at low temperatures.If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound[1]. Consider using a solvent system with better solubilizing properties, such as those containing DMSO, PEG300, and Tween-80[1].
Concentration of the solution is too high.Prepare stock solutions at a concentration known to be stable and soluble. Dilute to the working concentration immediately before use.
Inconsistent experimental results Variable concentration of PABC2 due to degradation between experiments.Implement a strict aliquoting and single-use policy for all PABC2 solutions. Perform a stability check on a new batch of aliquots if inconsistent results persist.
Formation of degradation products that may have interfering biological activity.If degradation is suspected, it is crucial to analyze the sample purity using analytical methods like HPLC or UPLC-MS/MS to identify and quantify any degradation products.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to this compound?

A1: Repeated freeze-thaw cycles can lead to the degradation of complex organic molecules like this compound. The formation of ice crystals can cause changes in local solute concentrations and pH, which can catalyze hydrolysis or other degradation reactions. It is strongly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles[1].

Q2: What is the best way to store this compound stock solutions?

A2: For long-term storage (up to 6 months), it is recommended to store aliquoted stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable[1]. To prevent degradation, solutions should be protected from light and stored under an inert atmosphere if possible.

Q3: Can I use cryoprotectants to improve the stability of this compound during freeze-thaw cycles?

Q4: How can I check if my this compound has degraded?

A4: The most reliable way to assess the stability of your PABC2 solution is by using analytical chromatography methods. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be used to quantify the amount of intact PABC2 and detect the presence of any degradation products. A decrease in the peak area corresponding to PABC2 and the appearance of new peaks would indicate degradation.

Q5: What are the potential degradation products of this compound?

A5: The exact degradation pathway of this compound is not well-documented in publicly available literature. However, based on its chemical structure (a diterpenoid acid with ester and epoxide functionalities), potential degradation pathways could involve hydrolysis of the ester groups or opening of the epoxide ring, especially under conditions of pH stress or in the presence of nucleophiles.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound

This protocol outlines a method to quantify the degradation of PABC2 after multiple freeze-thaw cycles.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • -20°C and -80°C freezers

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of PABC2 in DMSO.

  • Aliquoting: Aliquot the stock solution into multiple small-volume, single-use tubes.

  • Baseline Sample (T0): Immediately analyze one aliquot to determine the initial concentration and purity of PABC2. This will serve as the baseline control.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a -20°C or -80°C freezer for at least 12 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle.

  • Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.

  • Sample Analysis:

    • Dilute the samples to an appropriate concentration with PBS.

    • Analyze the samples using a validated UPLC-MS/MS method to quantify the concentration of intact PABC2.

  • Data Analysis: Compare the concentration of PABC2 in the cycled samples to the baseline (T0) sample to calculate the percentage of degradation.

Data Presentation:

Number of Freeze-Thaw Cycles Storage Temperature PABC2 Concentration (µM) (Mean ± SD) % Degradation
0 (Baseline)N/A[Insert Data]0%
1-20°C[Insert Data][Calculate]
3-20°C[Insert Data][Calculate]
5-20°C[Insert Data][Calculate]
10-20°C[Insert Data][Calculate]
1-80°C[Insert Data][Calculate]
3-80°C[Insert Data][Calculate]
5-80°C[Insert Data][Calculate]
10-80°C[Insert Data][Calculate]
Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of PABC2. Method optimization and validation are required.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate PABC2 from potential degradation products (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative (to be optimized)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z of PABC2 [M+H]⁺ or [M-H]⁻

    • Product Ion (Q3): A characteristic fragment ion of PABC2 (to be determined by infusion and fragmentation studies).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantify PABC2 concentration using a standard curve prepared with known concentrations of a PABC2 reference standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_stock Prepare PABC2 Stock Solution (10 mM in DMSO) aliquot Aliquot into Single-Use Tubes prep_stock->aliquot freeze Freeze at -20°C or -80°C (≥12h) aliquot->freeze collect_t0 Collect T0 (Baseline) Sample aliquot->collect_t0 thaw Thaw at Room Temperature freeze->thaw 1 Cycle thaw->freeze Repeat for 1, 3, 5, 10 Cycles collect_samples Collect Samples After Each Cycle Set thaw->collect_samples analyze UPLC-MS/MS Analysis collect_t0->analyze collect_samples->analyze data Calculate % Degradation analyze->data

Caption: Workflow for Freeze-Thaw Stability Assessment of PABC2.

hypothetical_degradation_pathway PABC2 This compound hydrolysis Hydrolysis Product (Ester Cleavage) PABC2->hydrolysis H₂O, pH change epoxide_opening Epoxide Ring-Opened Product PABC2->epoxide_opening H₂O, nucleophiles further_degradation Further Degradation Products hydrolysis->further_degradation epoxide_opening->further_degradation

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Refining HPLC Separation of Pseudolaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of pseudolaric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pseudolaric acid isomers using HPLC?

Pseudolaric acids are diterpene acids, and their isomers often have very similar structures and physicochemical properties, making separation difficult.[1] The main challenges include:

  • Co-elution or Poor Resolution: Structural similarities lead to nearly identical retention times on standard columns.

  • Peak Tailing: As acidic compounds, pseudolaric acids can interact with residual silanol (B1196071) groups on silica-based columns, causing asymmetric peaks.[2][3]

  • Method Robustness: Minor variations in mobile phase pH, composition, or temperature can lead to significant shifts in retention time and selectivity.[4][5]

Q2: Which type of HPLC column is best suited for separating pseudolaric acid isomers?

The choice of column is critical for resolving structurally similar isomers.[6] Reversed-phase chromatography using a C18 column is the most common starting point for the analysis of natural products.[7] However, optimizing the separation of pseudolaric acid isomers may require exploring different stationary phase chemistries.

  • Standard C18 Columns: High-purity, end-capped C18 columns are recommended to minimize secondary interactions with residual silanols.[8] They separate based on hydrophobicity.

  • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for compounds with aromatic rings through π-π interactions.[3]

  • Polar-Embedded Columns: These columns contain polar groups embedded within the alkyl chains, which can improve peak shape for acidic compounds and offer different selectivity.[3]

  • Chiral Columns: If you are separating enantiomers or diastereomers that do not resolve on achiral columns, a chiral stationary phase (CSP) is necessary.[8][9] Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins.[9][10]

Q3: How does mobile phase pH affect the separation of pseudolaric acids?

As acidic compounds, the retention of pseudolaric acids is highly sensitive to the mobile phase pH.[3]

  • Low pH (pH 2.5-3.5): At a low pH, the carboxylic acid functional groups are protonated (non-ionized), making the molecules more hydrophobic. This increases their retention on a reversed-phase column and typically leads to better peak shapes by minimizing interactions with silanols.[3][11] Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is common.[12]

  • Near pKa: Operating near the pKa of the analytes can cause retention time instability, as small shifts in pH will significantly alter the degree of ionization.[12]

  • High pH: At higher pH, the carboxylic acid groups will be deprotonated (ionized), making the molecules less hydrophobic and causing them to elute much earlier. This is generally not recommended unless using a column specifically designed for high pH conditions.[11]

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions

CauseTroubleshooting Steps
Inappropriate Mobile Phase Composition Optimize Organic Solvent: Switch between acetonitrile (B52724) and methanol (B129727). These solvents offer different selectivities and can alter the elution order.[12]Adjust Gradient Slope: A shallower gradient provides more time for isomers to interact with the stationary phase, enhancing resolution. Decrease the rate of change of the organic solvent, especially around the elution time of the target peaks.[3]
Suboptimal Stationary Phase Screen Different Columns: If a standard C18 column fails, test a phenyl-hexyl or a polar-embedded phase for alternative selectivity.[3]Consider Chiral Chromatography: For enantiomers, a chiral stationary phase is required.[8]
Incorrect Column Temperature Optimize Temperature: Vary the column temperature (e.g., 25°C, 30°C, 40°C). Temperature affects mobile phase viscosity and mass transfer, which can influence selectivity.[6]
Problem 2: Peak Tailing or Broadening

Possible Causes & Solutions

CauseTroubleshooting Steps
Secondary Silanol Interactions Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to bring the pH to ~2.5-3.5. This suppresses the ionization of both the pseudolaric acids and the residual silanol groups on the column packing.[3] Use a High-Purity Column: Employ a modern, well-end-capped C18 column or a column with a polar-embedded phase to minimize available silanols.[8]
Column Overload Reduce Sample Concentration: Dilute the sample or reduce the injection volume. Overloading the column is a common cause of peak distortion.[8]
Extra-Column Effects Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce dead volume.
Problem 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseTroubleshooting Steps
Insufficient Column Equilibration Increase Equilibration Time: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. A minimum of 5-10 column volumes is recommended.[3][4]
Mobile Phase Preparation/Instability Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent reservoirs capped to prevent evaporation of the more volatile organic component.[3]Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[13]
Pump Malfunction or Leaks Check System Pressure: Monitor the system pressure for fluctuations, which can indicate leaks or pump issues.[4]Perform Leak Test: Systematically check fittings and connections for any signs of leakage.

Experimental Protocols & Workflows

General HPLC Method Development Protocol for Pseudolaric Acid Isomers

This protocol provides a starting point for developing a robust separation method.

  • Sample Preparation:

    • Accurately weigh and dissolve the pseudolaric acid standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile).

    • The sample solvent should be compatible with the initial mobile phase to ensure good peak shape.[14]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column blockage.[4]

  • Initial HPLC Conditions (Scouting Run):

    • Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of pseudolaric acids (e.g., 220 nm or 280 nm).

    • Injection Volume: 5-10 µL.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to be shallower around the region where the isomers elute. For example, if isomers elute at 40% B, you might run a gradient of 30-50% B over 30 minutes.[3]

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the scouting run.

    • Vary the column temperature between 25°C and 40°C to observe any changes in selectivity.

    • If separation is still inadequate on an achiral column, proceed to screen chiral stationary phases.

Diagrams: Workflows and Logical Relationships

Below are diagrams illustrating key workflows and concepts in HPLC method development.

G cluster_0 HPLC Method Development Workflow start Start: Define Separation Goal char Analyte Characterization (pKa, Solubility) start->char end End: Method Validation select Initial Method Selection (Column, Mobile Phase) char->select scout Perform Scouting Run (Broad Gradient) select->scout eval Evaluate Results (Resolution, Peak Shape) scout->eval check Resolution Adequate? eval->check opt Optimize Parameters (Gradient, pH, Temp.) opt->eval check->end Yes check->opt No

Caption: A typical workflow for developing an HPLC separation method.

G cluster_1 General HPLC Troubleshooting Logic Problem Chromatographic Problem (e.g., Poor Resolution) Cause_Col Column Issue? Problem->Cause_Col Cause_MP Mobile Phase Issue? Problem->Cause_MP Cause_Sys System Issue? Problem->Cause_Sys Sol_Col Check Age/Performance Replace Column Change Stationary Phase Cause_Col->Sol_Col Yes Sol_MP Check pH/Composition Prepare Fresh Optimize Gradient Cause_MP->Sol_MP Yes Sol_Sys Check for Leaks Purge Pump Check Detector Cause_Sys->Sol_Sys Yes

Caption: A logical flow for troubleshooting common HPLC problems.

G cluster_2 Key Parameter Interdependencies Quality Separation Quality (Resolution, Peak Shape) Stationary Stationary Phase (C18, Phenyl, Chiral) Stationary->Quality Mobile Mobile Phase (% Organic, pH, Buffer) Mobile->Quality Mobile->Stationary Interactions Conditions Operating Conditions (Flow Rate, Temp.) Conditions->Quality

Caption: Relationship between key HPLC parameters and separation quality.

References

Technical Support Center: Enhancing the Purity of Isolated Pseudolaric Acid C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Pseudolaric Acid C2. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Purification

Question 1: My HPLC chromatogram shows poor resolution between this compound and other peaks, particularly Pseudolaric Acid B. How can I improve the separation?

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is critical for achieving good separation.

    • Solution: Carefully adjust the gradient of the mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with small, incremental changes to the acetonitrile (B52724) concentration in the acetonitrile/water (with 0.1% formic or acetic acid) mobile phase.

  • Incorrect Column Choice: The stationary phase of the HPLC column plays a crucial role in the separation mechanism.

    • Solution: Ensure you are using a high-resolution C18 column. If separation is still not optimal, consider a column with a different packing material or a smaller particle size to increase efficiency.

  • Flow Rate is Too High: A high flow rate can lead to band broadening and decreased resolution.

    • Solution: Reduce the flow rate. While this will increase the run time, it can significantly improve the separation of complex mixtures.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, poorly resolved peaks.

    • Solution: Reduce the concentration of your sample or the injection volume.

Question 2: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how do I fix it?

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the acidic functional groups of this compound, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and reduce secondary interactions.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds. If the problem persists, the column may need to be replaced.

  • Presence of Co-eluting Impurities: A shoulder or tail on the main peak may indicate the presence of a closely eluting impurity.

    • Solution: Optimize the mobile phase gradient as described in the previous question to try and resolve the impurity. Mass spectrometry can be used to identify if the tailing portion has a different mass-to-charge ratio.

Recrystallization

Question 3: I am having difficulty inducing crystallization of this compound, or it is "oiling out" instead of forming crystals. What should I do?

Possible Causes & Solutions:

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol (B129727), ethyl acetate, acetone, and mixtures with water or hexane). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required to achieve the desired solubility profile.

  • Solution is Not Saturated: If the solution is too dilute, crystallization will not occur upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of this compound.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation.

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes requires an initiation point.

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of this compound?

A1: Crude extracts from Pseudolarix kaempferi are complex mixtures. The most common impurities are other structurally similar diterpenoids, particularly other pseudolaric acids like Pseudolaric Acid A and B. Other natural products such as flavonoids, steroids, and pigments may also be present.

Q2: What is a typical yield and purity I can expect after initial purification steps?

A2: The yield and purity of this compound will vary significantly depending on the starting material and the purification methods employed. After initial extraction and a primary chromatographic step (e.g., column chromatography), the purity might be in the range of 60-80%. Subsequent purification by preparative HPLC and/or recrystallization can increase the purity to over 95%.

Q3: How can I assess the purity of my isolated this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for assessing the purity of this compound. Purity is typically determined by the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the identity and purity of the final product.

Q4: What are the storage conditions for purified this compound?

A4: Purified this compound should be stored as a solid in a tightly sealed container, protected from light, at -20°C for long-term storage. For solutions, it is recommended to prepare fresh solutions for use. If storage of a solution is necessary, it should be stored in an airtight vial at -20°C or -80°C to minimize solvent evaporation and potential degradation.[1]

Data Presentation

Table 1: Illustrative Purity and Yield of this compound at Different Purification Stages

Purification StepStarting MaterialPurity (%)Yield (%)Common Impurities Removed
Crude Extraction Pseudolarix kaempferi bark5 - 1580 - 90-
Silica Gel Column Chromatography Crude Extract60 - 8050 - 70Highly polar and non-polar compounds, pigments
Preparative HPLC Column Chromatography Fraction> 9570 - 85Structurally similar diterpenoids (e.g., Pseudolaric Acid B)
Recrystallization Preparative HPLC Isolate> 9980 - 95Minor impurities, regioisomers

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general method for the purification of this compound using preparative HPLC. Optimization will be required based on the specific instrument and the purity of the starting material.

  • Column: C18, 10 µm particle size, 250 x 20 mm I.D. (or similar dimensions)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70-100% B (linear gradient)

    • 30-35 min: 100% B (isocratic wash)

    • 35-40 min: 100-30% B (return to initial conditions)

  • Flow Rate: 15-20 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to determine the loading capacity.

  • Procedure:

    • Dissolve the partially purified this compound fraction in a minimal amount of methanol or the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the sample and begin the gradient elution.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined through preliminary solubility tests.

  • Materials:

    • Partially purified this compound

    • Selected recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)

    • Erlenmeyer flask

    • Hot plate

    • Filter paper and funnel

    • Ice bath

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude Extract from Pseudolarix kaempferi step1 Silica Gel Column Chromatography start->step1 step2 Fraction Collection and Purity Analysis (TLC/HPLC) step1->step2 step3 Preparative HPLC of Enriched Fractions step2->step3 Select best fractions step4 Purity Analysis of P-HPLC Fractions (HPLC) step3->step4 step5 Recrystallization of Pure Fractions step4->step5 Pool pure fractions step6 Final Purity Analysis (HPLC, NMR, MS) step5->step6 end Pure this compound (>99%) step6->end

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_workflow start Poor HPLC Peak Resolution q1 Is the peak fronting or tailing? start->q1 q2 Are peaks broad and poorly separated? a1_fronting Reduce sample concentration and/or injection volume q1->a1_fronting Fronting a1_tailing Add 0.1% formic/acetic acid to mobile phase q1->a1_tailing Tailing a1_fronting->q2 a1_tailing->q2 a2_yes Decrease flow rate and/or use a shallower gradient q2->a2_yes Yes q3 Still poor resolution? q2->q3 No a2_yes->q3 a3_yes Consider a different column (e.g., smaller particle size) q3->a3_yes Yes end Improved Resolution q3->end No (Resolved) a3_yes->end

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

References

Validation & Comparative

Comparative Bioactivity Analysis: Pseudolaric Acid B vs. its Metabolite, Pseudolaric Acid C2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the documented biological activities of Pseudolaric Acid B (PAB) and its metabolite, Pseudolaric Acid C2. While PAB has been extensively studied for its potent anticancer, anti-inflammatory, and antifungal properties, research on the bioactivity of this compound is notably scarce, precluding a direct and detailed comparative analysis across a range of biological effects.

This guide synthesizes the available experimental data to provide a comparative overview, highlighting the well-established bioactivities of Pseudolaric Acid B and the limited information available for this compound.

Introduction to Pseudolaric Acids

Pseudolaric Acid B is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It is recognized as a major bioactive component of this traditional Chinese medicine.[1] In vivo, Pseudolaric Acid B is metabolized to various compounds, with this compound being identified as one of its specific metabolites found in plasma, urine, bile, and feces.[1]

Cytotoxicity: A Limited Comparison

Quantitative data on the cytotoxic effects of this compound is sparse. Available information indicates significantly lower cytotoxicity compared to its parent compound, Pseudolaric Acid B.

CompoundCell LineAssayIC50 ValueReference
This compound BGC-823 (Human gastric carcinoma)MTT> 100 μM[1]
This compound HL-60 (Human promyelocytic leukemia)SRB> 10 μM[1]
Pseudolaric Acid B Various Cancer Cell LinesMTT0.17 to 5.20 μM[2]
Pseudolaric Acid B HKC (Normal human kidney)MTT5.77 μM[2]

Table 1: Comparative Cytotoxicity of this compound and Pseudolaric Acid B.

The data clearly indicates that Pseudolaric Acid B exhibits potent cytotoxic activity against a range of cancer cell lines at low micromolar concentrations.[2] In contrast, this compound shows minimal to no cytotoxic activity at significantly higher concentrations.[1]

Bioactivity of Pseudolaric Acid B: A Detailed Overview

Given the extensive research on Pseudolaric Acid B, its multifaceted bioactivities are well-documented.

Anticancer Activity

Pseudolaric Acid B has demonstrated significant anticancer effects through various mechanisms:

  • Induction of Apoptosis: PAB induces programmed cell death in cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins.[3]

  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, inhibiting the proliferation of cancer cells.[3][4]

  • Microtubule Destabilization: PAB disrupts the cellular microtubule network, a mechanism similar to some clinically used chemotherapy agents.[4]

PAB_Anticancer_Signaling cluster_microtubules Microtubule Dynamics cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PAB Pseudolaric Acid B Microtubule\nDestabilization Microtubule Destabilization PAB->Microtubule\nDestabilization Bcl2 Bcl-2 Family Modulation PAB->Bcl2 G2/M Arrest G2/M Arrest Microtubule\nDestabilization->G2/M Arrest Caspases Caspase Activation G2/M Arrest->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Caspases

Anti-inflammatory Activity

Pseudolaric Acid B exhibits potent anti-inflammatory effects by modulating key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: PAB has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-1β.[5][6]

  • Modulation of Macrophage Polarization: It can inhibit the M1 phenotype polarization of macrophages, which is associated with inflammation.[6]

PAB_Anti_Inflammatory_Signaling cluster_pathway NF-κB Signaling Pathway PAB Pseudolaric Acid B IKK IKK Phosphorylation PAB->IKK Inhibits LPS LPS LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Activation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

Antifungal Activity

Pseudolaric Acid B has a long history of use in traditional medicine for treating fungal skin infections.[3] Scientific studies have confirmed its efficacy against various fungal pathogens.

Fungal SpeciesMIC50 ValueReference
Candida albicansVaries by strain[7]

Table 2: Antifungal Activity of Pseudolaric Acid B.

Experimental Protocols for Pseudolaric Acid B Bioactivity Assays

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Pseudolaric Acid B for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[2]

Anti-inflammatory Assay (Measurement of TNF-α and IL-1β)
  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with different concentrations of Pseudolaric Acid B for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The levels of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]

Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Serial Dilutions: Serial dilutions of Pseudolaric Acid B are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[7]

Conclusion

The available scientific evidence overwhelmingly points to Pseudolaric Acid B as a potent bioactive compound with significant potential for therapeutic applications in cancer, inflammation, and fungal infections. In stark contrast, its metabolite, this compound, appears to be significantly less active, at least in terms of cytotoxicity. The lack of comprehensive studies on this compound's bioactivity represents a significant knowledge gap. Further research is warranted to fully characterize the pharmacological profile of this metabolite and to understand its role, if any, in the overall therapeutic effects observed after the administration of Pseudolaric Acid B. Without more data, a direct and meaningful comparison of the bioactivities of these two related compounds remains incomplete.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Pseudolaric Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Pseudolaric Acid (PLA) analogs. By objectively comparing the biological performance of various PLA derivatives and providing supporting experimental data, this guide aims to facilitate the development of more potent and selective therapeutic agents.

Pseudolaric acids, a group of diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant attention for their diverse and potent biological activities. Primarily, Pseudolaric Acid B (PAB) has been the focal point of extensive research due to its promising anticancer, antifungal, and anti-inflammatory properties. This has spurred efforts to synthesize a wide array of PAB analogs with the goal of enhancing therapeutic efficacy and mitigating toxicity. This guide delves into the critical structural modifications of pseudolaric acids and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Biological Activities

The biological activities of Pseudolaric Acid analogs are profoundly influenced by modifications to their core structure. The following tables summarize the in vitro cytotoxicity, antifungal activity, and anti-inflammatory effects of key analogs, providing a quantitative basis for SAR analysis.

In Vitro Cytotoxicity of Pseudolaric Acid B Analogs

The anticancer activity of PAB derivatives has been extensively studied against a panel of human cancer cell lines. Modifications have primarily focused on the C-15 carboxyl group and the C-7 acetyl group.

CompoundModificationCell LineIC50 (µM)Reference
Pseudolaric Acid B (PAB)Parent CompoundHCT-116 (Colon)1.11[1]
MCF-7 (Breast)~1-5[1]
HepG2 (Liver)~1-5[1]
A549 (Lung)~1-5[1]
Compound D3Amide derivative at C-15HCT-116 (Colon)0.21[1]
PAB Derivative (Amide)Amide formation at C-15VariousGenerally increased activity[2]
O-deacetyl PAB (PLAC)Deacetylation at C-7VariousReduced activity[2]
PAB-β-D-O-glucopyranoside (PLAG)Esterification at C-15 with glucoseVariousAbolished activity[2]

Structure-Activity Relationship Insights:

  • Modification of the C-15 Carboxyl Group: Conversion of the carboxylic acid at C-15 to various amides generally leads to a significant increase in cytotoxic activity. For instance, compound D3, an amide derivative, exhibited a 5.3-fold increase in potency against HCT-116 cells compared to the parent PAB[1]. This suggests that the carboxyl group is not essential for activity and that appropriate substitutions at this position can enhance interactions with the biological target.

  • Esterification at C-15: In contrast, esterification of the C-15 carboxyl group, as seen with the glucose conjugate (PLAG), completely abolishes the cytotoxic activity[2]. This highlights the sensitivity of this position to bulky substitutions.

  • Modification at C-7: Deacetylation at the C-7 position (PLAC) results in a marked reduction in activity, indicating the importance of the acetyl group for maintaining the active conformation or for target binding[2].

Antifungal Activity of Pseudolaric Acid Analogs

Pseudolaric acids have a long history of use in traditional medicine for treating fungal infections. Pseudolaric Acid A (PAA) and B (PAB) are the most studied for their antifungal properties, particularly against Candida species.

CompoundFungal StrainMIC (µg/mL)Reference
Pseudolaric Acid A (PAA)C. tropicalis8 - 16[3]
C. parapsilosis complex8 - 128[3]
Pseudolaric Acid B (PAB)C. tropicalis (Fluconazole-resistant)8 - 16[4]
C. tropicalis (Fluconazole-susceptible)8 - 16[4]

Structure-Activity Relationship Insights:

  • Both PAA and PAB exhibit potent antifungal activity against a range of Candida species. Notably, PAB shows consistent activity against both fluconazole-susceptible and -resistant strains of C. tropicalis, suggesting a different mechanism of action than azole antifungals[4].

  • The structural difference between PAA and PAB lies in the side chain attached at C-9. While both are active, the specific contributions of their distinct side chains to antifungal potency require further investigation with a broader range of analogs.

Anti-inflammatory Activity of Pseudolaric Acid Analogs

The anti-inflammatory effects of pseudolaric acids are mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways.

CompoundModelEffectReference
Pseudolaric Acid B (PAB)LPS-stimulated RAW264.7 macrophagesInhibition of IL-1β and TNF-α expression[5]
Pseudolaric Acid D (PLAD)Atherosclerosis mouse modelReduction of pro-inflammatory cytokines IL-1β and IL-18[6]

Structure-Activity Relationship Insights:

  • PAB has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by modulating the NF-κB/PPARγ signaling pathway[5].

  • Pseudolaric Acid D (PLAD) also demonstrates significant anti-inflammatory properties by reducing the expression of key pro-inflammatory cytokines[6]. The structural variations between PAB and PLAD and their differential effects on inflammatory pathways represent an area for further SAR exploration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Pseudolaric Acid analogs for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the Pseudolaric Acid analogs in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the Pseudolaric Acid analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, an indicator of NO production.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathway Analysis

The biological effects of Pseudolaric Acid analogs are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. PAB has been shown to inhibit this pathway.

PPAR_Pathway cluster_nucleus Nucleus PLA_analog Pseudolaric Acid Analog (e.g., PAB) PPAR PPAR PLA_analog->PPAR binds to and activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Biological_Effects Anti-inflammatory Effects Target_Gene->Biological_Effects

References

Validating the Molecular Targets of Pseudolaric Acid C2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the molecular targets of Pseudolaric Acid C2 (PAC2). Given the limited direct research on PAC2, this document leverages the extensive data available for its structural analog and metabolic precursor, Pseudolaric Acid B (PAB), as a primary comparative benchmark. We further compare these compounds with established microtubule-targeting agents, offering a robust strategy for elucidating the mechanism of action of PAC2.

This compound is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It is also a known metabolite of the more extensively studied Pseudolaric Acid B. While PAB has been identified as a potent microtubule-destabilizing agent, the specific molecular targets and mechanisms of PAC2 remain largely uncharacterized. This guide outlines key experimental approaches to identify and validate the molecular targets of PAC2, presenting comparative data from PAB and other well-known microtubule inhibitors to provide context and benchmarks for future studies.

Comparative Analysis of Cytotoxic Activity

A crucial first step in characterizing a novel compound is to assess its cytotoxic potency across various cell lines. This data provides a baseline for comparing its efficacy with related compounds and established drugs. While specific IC50 values for this compound are not widely reported in publicly available literature, the activity of Pseudolaric Acid B has been documented in several cancer cell lines. This information, alongside data for standard microtubule-targeting chemotherapeutics like Paclitaxel and Vincristine, serves as a valuable reference point for interpreting initial PAC2 cytotoxicity screening results.

CompoundCell LineCancer TypeIC50 (µM)Citation
Pseudolaric Acid B MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)[1]
HN22Head and Neck Cancer~0.7 (24h)[2]
AGSGastric CancerNot specified, but dose-dependent inhibition shown[3]
Paclitaxel SK-BR-3Breast Cancer (HER2+)~0.003-0.005[4][5]
MDA-MB-231Triple-Negative Breast Cancer~0.002-0.004[4][5]
T-47DBreast Cancer (Luminal A)~0.001-0.003[4][5]
Vincristine MCF-7Breast Cancer239.51 (48h)[6]

Experimental Protocols for Target Validation

Validating the molecular target of a novel compound like this compound requires a multi-faceted approach, combining direct biochemical assays with cell-based methods. Drawing from the successful elucidation of PAB's target, a logical starting point for PAC2 is the investigation of its potential interaction with tubulin.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The process can be monitored by changes in turbidity or fluorescence.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of GTP (100 mM) in distilled water.

    • Prepare serial dilutions of this compound and control compounds (e.g., PAB, Paclitaxel as a stabilizer, Nocodazole as a destabilizer) in the general tubulin buffer.

  • Assay Execution:

    • In a pre-warmed 96-well plate, combine the tubulin solution with the general tubulin buffer containing GTP (final concentration 1 mM) and glycerol (B35011) (to promote polymerization).

    • Add the test compounds or vehicle control to the respective wells.

    • Initiate polymerization by incubating the plate at 37°C in a spectrophotometer or fluorescence plate reader.

  • Data Acquisition and Analysis:

    • For turbidity assays, measure the absorbance at 340 nm at regular intervals for 60-90 minutes.

    • For fluorescence-based assays, a fluorescent reporter that binds to microtubules can be used, with fluorescence intensity measured over time.

    • Plot the change in absorbance or fluorescence against time to generate polymerization curves.

    • Calculate the rate of polymerization and the extent of polymerization for each condition.

    • Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.[7][8][9][10][11][12]

Expected Outcomes: If PAC2 is a microtubule destabilizer like PAB, it would be expected to inhibit the rate and extent of tubulin polymerization in a dose-dependent manner.[13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment and Thermal Challenge:

    • Treat cultured cells with either this compound or a vehicle control for a specified period.

    • Harvest and wash the cells, then resuspend them in a buffer like PBS.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection and Analysis:

    • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein (e.g., β-tubulin).

    • Mass Spectrometry (Proteome-wide CETSA): For unbiased target identification, the soluble protein fractions can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.

    • Plot the amount of soluble target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PAC2 indicates direct binding and stabilization of the target protein.[15][16][17][18]

Investigating Downstream Signaling Pathways

Beyond direct target engagement, it is crucial to understand how a compound affects cellular signaling pathways. For PAB, the PI3K/AKT/mTOR pathway has been identified as a key mediator of its apoptotic effects.[1][19] Investigating this and other related pathways for PAC2 can provide a more complete picture of its mechanism of action.

Western Blot Analysis of Signaling Proteins

Protocol:

  • Cell Culture and Treatment: Culture relevant cancer cell lines and treat them with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of AKT, mTOR, and downstream effectors like p70S6K).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[20][21][22]

Expected Outcomes: If PAC2 acts similarly to PAB, a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway would be observed.[1]

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the logical flow of experiments and the interplay of molecular components, diagrams generated using Graphviz (DOT language) are provided below.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Interpretation tubulin_assay In Vitro Tubulin Polymerization Assay target_id Target Identification (e.g., Tubulin) tubulin_assay->target_id Direct Target Interaction pac2_invitro This compound pac2_invitro->tubulin_assay cytotoxicity Cytotoxicity Assays (IC50 Determination) moa Mechanism of Action Elucidation cytotoxicity->moa cetsa Cellular Thermal Shift Assay (CETSA) cetsa->target_id Target Engagement in Cells western_blot Western Blot Analysis (Signaling Pathways) western_blot->moa Downstream Effects pac2_cellular This compound pac2_cellular->cytotoxicity pac2_cellular->cetsa pac2_cellular->western_blot target_id->moa

Caption: Experimental workflow for validating molecular targets of this compound.

PI3K_AKT_mTOR_Pathway PAC This compound (Hypothesized) Tubulin Tubulin PAC->Tubulin Direct Binding? PI3K PI3K PAC->PI3K Inhibition? Microtubules Microtubule Disruption Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion and Future Directions

The validation of this compound's molecular targets presents an exciting opportunity in natural product drug discovery. While direct evidence is currently sparse, the well-documented activities of its metabolic precursor, PAB, provide a clear and rational path forward for investigation. The experimental strategies outlined in this guide, from direct biochemical assays to cell-based target engagement and pathway analysis, offer a robust framework for elucidating the mechanism of action of PAC2. By comparing the results with the established data for PAB and other microtubule-targeting agents, researchers can effectively position PAC2 within the landscape of anticancer compounds and uncover its unique therapeutic potential. Future studies should prioritize comprehensive cytotoxicity screening of PAC2, followed by the systematic application of the target validation protocols described herein.

References

A Comparative Efficacy Analysis of Pseudolaric Acid and Other Diterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Pseudolaric Acid C2 and B, Oridonin (B1677485), Triptolide, and Paclitaxel (B517696), supported by experimental data and methodologies.

Introduction

Diterpenoids, a class of natural products characterized by a C20 skeleton, have emerged as a significant source of potent anti-cancer agents. Their diverse and complex chemical structures give rise to a wide array of biological activities, making them a focal point in the discovery of novel oncology therapeutics. This guide provides a comparative analysis of the efficacy of several notable diterpenoids: this compound, Pseudolaric Acid B, Oridonin, Triptolide, and the well-established chemotherapeutic drug, Paclitaxel. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for the scientific community.

While the primary focus of this guide was initially this compound, preliminary data indicates it is a metabolite of Pseudolaric Acid B (PAB) and exhibits significantly lower cytotoxic activity.[1] Research demonstrates that PAB is the major bioactive constituent with potent anti-cancer effects.[2][3] Therefore, for a more relevant and data-rich comparison, this guide will focus on the efficacy of Pseudolaric Acid B, while also presenting the available data for this compound.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected diterpenoids across various human cancer cell lines. These values, expressed in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, providing a quantitative measure of their cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure and the specific cell viability assay used.

DiterpenoidCancer Cell LineCancer TypeIC50 (µM)Reference
This compound BGC-823Gastric Cancer> 100[1]
HL-60Leukemia> 10[1]
Pseudolaric Acid B HepG2Hepatocellular Carcinoma1.58[4]
SK-Hep-1Hepatocellular Carcinoma1.90[4]
Huh-7Hepatocellular Carcinoma2.06[4]
MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)[5]
HN22Head and Neck Cancer~0.7[6]
HeLaCervical Cancer0.17 - 5.20[7]
Oridonin AGSGastric Cancer2.627 (48h)[8]
HGC27Gastric Cancer9.266 (48h)[8]
MGC803Gastric Cancer11.06 (48h)[8]
TE-8Esophageal Squamous Cell Carcinoma3.00 (72h)[1]
TE-2Esophageal Squamous Cell Carcinoma6.86 (72h)[1]
K562Leukemia0.24[9]
BEL-7402Hepatocellular Carcinoma0.87[9]
Triptolide MV-4-11Acute Myeloid Leukemia< 0.03 (24h)[10]
KG-1Acute Myeloid Leukemia< 0.03 (24h)[10]
THP-1Acute Myeloid Leukemia< 0.03 (24h)[10]
HL-60Acute Myeloid Leukemia< 0.03 (24h)[10]
SKOV3Ovarian Cancer0.038 (24h)[11]
A2780Ovarian Cancer0.037 (24h)[11]
Capan-1Pancreatic Cancer0.01[12]
Capan-2Pancreatic Cancer0.02[12]
SNU-213Pancreatic Cancer0.0096[12]
Paclitaxel SK-BR-3Breast Cancer0.0025 - 0.0075[13]
MDA-MB-231Triple-Negative Breast Cancer0.0025 - 0.0075[13]
T-47DBreast Cancer0.0025 - 0.0075[13]
NSCLC cell linesNon-Small Cell Lung Cancer0.027 (120h)[14]
SCLC cell linesSmall Cell Lung Cancer5.0 (120h)[14]

Mechanisms of Action

The anti-cancer efficacy of these diterpenoids stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Below is a detailed examination of their molecular mechanisms, accompanied by signaling pathway diagrams.

Pseudolaric Acid B (PAB)

PAB is a potent anti-cancer agent that primarily acts as a microtubule-destabilizing agent.[2][3] By binding to tubulin, it inhibits microtubule polymerization, which disrupts the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[2][7] PAB-induced apoptosis is mediated through both caspase-dependent and -independent pathways.[11][13] It has been shown to upregulate the expression of p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[7][13] Furthermore, PAB can inhibit several key carcinogenic signaling pathways, including STAT3, ERK1/2, and PI3K/Akt/mTOR.[14][15] Notably, PAB can circumvent multidrug resistance mediated by P-glycoprotein overexpression.[2][3]

PAB_Mechanism PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin PI3K_AKT PI3K/Akt/mTOR Pathway (Inhibited) PAB->PI3K_AKT STAT3 STAT3 Pathway (Inhibited) PAB->STAT3 ERK ERK1/2 Pathway (Inhibited) PAB->ERK Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax (Upregulated) G2M_Arrest->Bax Bcl2 Bcl-2 (Downregulated) G2M_Arrest->Bcl2 PI3K_AKT->Apoptosis inhibits Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Caspases->Apoptosis Oridonin_Mechanism Oridonin Oridonin NFkB NF-κB Pathway (Inhibited) Oridonin->NFkB PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway (Inhibited) Oridonin->PI3K_AKT_mTOR MAPK MAPK Pathway (Modulated) Oridonin->MAPK CellCycle Cell Cycle Arrest (G2/M or G0/G1) Oridonin->CellCycle Autophagy Autophagy Oridonin->Autophagy Bcl2_Bax Bcl-2/Bax Regulation Oridonin->Bcl2_Bax Apoptosis Apoptosis NFkB->Apoptosis inhibits PI3K_AKT_mTOR->Apoptosis inhibits CellCycle->Apoptosis Caspases Caspase Activation Bcl2_Bax->Caspases Caspases->Apoptosis Triptolide_Mechanism Triptolide Triptolide TFIIH TFIIH (XPB Subunit) (Inhibited) Triptolide->TFIIH NFkB NF-κB Pathway (Inhibited) Triptolide->NFkB HSP70 HSP70 Expression (Inhibited) Triptolide->HSP70 Caspases Caspase Activation Triptolide->Caspases Transcription Global Transcription Inhibition TFIIH->Transcription CellProliferation Cell Proliferation (Inhibited) Transcription->CellProliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits HSP70->Apoptosis inhibits CellProliferation->Apoptosis Caspases->Apoptosis Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Microtubules Microtubule Depolymerization (Inhibited) Tubulin->Microtubules stabilizes StableMicrotubules Aberrant Microtubule Stabilization Microtubules->StableMicrotubules MitoticSpindle Mitotic Spindle Disruption StableMicrotubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with diterpenoid (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Unveiling the Anti-Cancer Potential of Pseudolaric Acids: A Comparative Guide Focused on Pseudolaric Acid B as a Proxy for Pseudolaric Acid C2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer effects of Pseudolaric Acid B (PAB), a potent diterpenoid, is presented here as a proxy for the less-studied Pseudolaric Acid C2 (PLC2). Due to a significant lack of specific research on the bioactivity of PLC2, this guide leverages the extensive data available for its close structural analog, PAB, which has demonstrated significant anti-tumor activity across a wide array of cancer cell lines.

Pseudolaric acid B, isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has been the subject of numerous studies investigating its efficacy as a potential anti-cancer agent. Research has consistently shown that PAB exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis (programmed cell death)[1][2][3][4]. While PLC2 is known to be a metabolite of PAB, its independent anti-cancer properties have not been extensively characterized. However, studies on various pseudolaric acid analogs suggest that PAB exhibits the highest potency against cancer cell lines[3].

This guide provides a detailed comparison of PAB's effects across different cancer cell lines, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the key signaling pathways involved.

Comparative Efficacy of Pseudolaric Acid B Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of PAB have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary depending on the cell line and the duration of exposure.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Key FindingsReference
Triple-Negative Breast Cancer MDA-MB-23119.324Inhibition of proliferation, induction of G2/M arrest and apoptosis.[4]
MDA-MB-2318.348[4]
MDA-MB-2315.7672[4]
Hormone-Refractory Prostate Cancer DU1450.89 ± 0.1848Suppression of proliferation and induction of apoptosis.
Hepatocellular Carcinoma HepG21.58Not SpecifiedSignificant inhibition of proliferation.[5]
SK-Hep-11.90Not Specified[5]
Huh-72.06Not Specified[5]
Head and Neck Cancer HN22~0.5-1.024Inhibition of viability and induction of caspase-dependent apoptosis.[6]
Leukemia HL-60, CCRF-CEM, K562Not SpecifiedNot SpecifiedSelective growth inhibition of leukemia cells over normal blood cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer effects of compounds like Pseudolaric Acid B.

Cell Viability and Proliferation Assays

1. MTT Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of PAB (or PLC2) for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Colony Formation Assay:

  • Principle: This assay assesses the ability of a single cell to grow into a colony, measuring the long-term proliferative potential of cancer cells after treatment.

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat the cells with different concentrations of PAB for 24 hours.

    • Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with PAB for the indicated time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry:

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with PAB for the desired duration.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse PAB-treated and control cells in RIPA buffer to extract total proteins.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, p-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflow

The anti-cancer effects of Pseudolaric Acid B are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for investigating the effects of a compound like PAB.

G cluster_0 PAB-Induced Apoptosis Pathways cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PAB->Bax Activates DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis_I Apoptosis Casp3->Apoptosis_I Casp8 Caspase-8 DR5->Casp8 Activates Casp3_E Caspase-3 Casp8->Casp3_E Activates Apoptosis_E Apoptosis Casp3_E->Apoptosis_E

Caption: PAB-induced apoptosis signaling pathways.

G cluster_0 PAB and Cell Cycle Regulation cluster_1 PI3K/Akt/mTOR Pathway cluster_2 G2/M Checkpoint Control PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K CDK1 CDK1 PAB->CDK1 CyclinB1 Cyclin B1 PAB->CyclinB1 G2M_Arrest G2/M Arrest PAB->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation G2M_Complex CDK1/Cyclin B1 Complex CDK1->G2M_Complex CyclinB1->G2M_Complex G2M_Transition G2/M Transition G2M_Complex->G2M_Transition

Caption: PAB's impact on cell cycle regulatory pathways.

G cluster_workflow General Experimental Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., MDA-MB-231, HepG2, etc.) treatment Treatment with Pseudolaric Acid (Various Concentrations and Durations) start->treatment viability Cell Viability/Proliferation (MTT, Colony Formation) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blotting) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Effects and Mechanisms data_analysis->conclusion

Caption: A typical workflow for studying PAB's effects.

References

Confirming the Identity of Pseudolaric Acid C: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic analysis of Pseudolaric Acid C, with comparisons to structurally similar alternatives, Pseudolaric Acid A and B.

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the identity and purity of Pseudolaric Acid C, a diterpenoid of significant interest in pharmaceutical research. By comparing its spectral data with those of its close structural analogs, Pseudolaric Acid A and B, researchers can confidently distinguish between these compounds. This document outlines detailed experimental protocols and presents comparative data in a clear, tabular format.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of Pseudolaric Acid C.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Sample Sample Extraction_Purification Extraction & Purification Sample->Extraction_Purification NMR NMR (1H, 13C) Extraction_Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) Extraction_Purification->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Extraction_Purification->IR Functional Group ID UV UV-Vis Spectroscopy Extraction_Purification->UV Chromophore Analysis Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Comparison Comparison with Reference Spectra (Pseudolaric Acid A, B, C) Data_Analysis->Comparison Confirmation Identity Confirmed? Comparison->Confirmation Confirmed Identity Confirmed Confirmation->Confirmed Yes Not_Confirmed Further Analysis Required Confirmation->Not_Confirmed No

Caption: Workflow for Spectroscopic Confirmation of Pseudolaric Acid C.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Pseudolaric Acid C and its common alternatives, Pseudolaric Acid A and B.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Pseudolaric Acid C Pseudolaric Acid B Pseudolaric Acid A
H-1Data not availableData not availableData not available
H-2Data not availableData not availableData not available
............

Note: Specific proton assignments are pending experimental data acquisition. This table will be populated as data becomes available.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Pseudolaric Acid C Pseudolaric Acid B Pseudolaric Acid A
C-1Data not availableData not availableData not available
C-2Data not availableData not availableData not available
............
C=OData not availableData not availableData not available

Note: Specific carbon assignments are pending experimental data acquisition. This table will be populated as data becomes available.

Table 3: Mass Spectrometry Data

Parameter Pseudolaric Acid C Pseudolaric Acid B Pseudolaric Acid A
Molecular Formula C₂₁H₂₆O₇C₂₃H₂₈O₈[1]C₂₂H₂₈O₆[2]
Molecular Weight 390.43 g/mol 432.45 g/mol [1]388.45 g/mol [2]
[M+H]⁺ (m/z) Data not availableData not availableData not available
Key Fragments (m/z) Data not availableData not availableData not available

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Technique Characteristic Data Pseudolaric Acid C Pseudolaric Acid B Pseudolaric Acid A
IR (cm⁻¹) O-H stretch (acid)Data not availableData not availableData not available
C=O stretch (acid)Data not availableData not availableData not available
C=O stretch (ester)Data not availableData not availableData not available
C=C stretchData not availableData not availableData not available
UV-Vis (nm) λmaxData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are specifically tailored for the analysis of diterpenoic acids like the Pseudolaric Acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary. Filter the solution through a glass wool-plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-220 ppm.

    • Referencing: Calibrate the spectrum to the solvent peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent system compatible with Electrospray Ionization (ESI), such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • ESI-MS Analysis:

    • Ionization Mode: ESI, positive and/or negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Quadrupole.

    • Capillary Voltage: 3-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Nebulizer Gas (N₂): Flow rate adjusted to obtain a stable spray.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid, crystalline sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • ATR-FTIR Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol (B145695) or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • UV-Vis Spectrum Acquisition:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank: Use the same solvent as used for the sample to record a baseline correction.

    • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

References

A Comparative Analysis of Pseudolaric Acids A, B, and C2: Unraveling Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Pseudolaric Acid A, B, and C2 reveals significant differences in their chemical structures, biological activities, and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these three related diterpenoids, supported by experimental data, to inform future research and therapeutic development.

Key Distinctions at a Glance

Pseudolaric Acid C2, a metabolite of Pseudolaric Acid B, exhibits a distinct biological profile compared to its precursor and the related Pseudolaric Acid A. These differences are rooted in their unique chemical structures, leading to varied interactions with cellular targets and distinct downstream effects. This comparison guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Chemical Structure: The Foundation of Functional Diversity

The fundamental differences between Pseudolaric Acids A, B, and C2 lie in their molecular architecture. While all three share a common diterpenoid core, variations in their functional groups lead to significant changes in their physicochemical properties and biological activities.

CompoundMolecular FormulaKey Structural Features
Pseudolaric Acid A C₂₂H₂₈O₆Possesses a methyl group at the C4 position of the cyclohepta[c]pyran ring.
Pseudolaric Acid B C₂₃H₂₈O₈Features a methoxycarbonyl group at the C4 position and an additional hydroxyl group compared to A.
This compound C₂₂H₂₆O₈A metabolite of Pseudolaric Acid B, characterized by the hydrolysis of the methyl ester at C4 to a carboxylic acid and the loss of two hydrogen atoms, suggesting further oxidation.

Comparative Biological Activity: A Tale of Three Molecules

The structural nuances of Pseudolaric Acids A, B, and C2 translate into distinct biological effects. A key study highlights their differential impact on the expression of Arginase 1 (ARG1) and Nitric Oxide Synthase 2 (NOS2) in murine macrophage-like RAW264.7 cells, indicating divergent roles in modulating immune responses.

CompoundEffect on ARG1 mRNA ExpressionEffect on NOS2 mRNA Expression
Pseudolaric Acid A Substantially UpregulatedNo Significant Effect
Pseudolaric Acid B Attenuated UpregulationUpregulated
This compound No Significant ImpactNo Significant Stimulating Effect

Data from a study on RAW264.7 cells stimulated with IL-4/IL-13.

These findings underscore the critical role of specific functional groups in determining the immunomodulatory properties of these compounds. The presence of a methyl group in Pseudolaric Acid A versus a methoxycarbonyl group in Pseudolaric Acid B, and its subsequent hydrolysis to a carboxylic acid in C2, dramatically alters their interaction with cellular pathways governing inflammation and immune cell phenotype.

While direct comparative studies on the cytotoxicity and antifungal activity of all three compounds are limited, individual studies provide insights into their potential. Pseudolaric Acid A and B are both reported to possess potent cytotoxic and antifungal activities.

Mechanisms of Action: Divergent Cellular Targets

The distinct biological activities of Pseudolaric Acids A and B stem from their different primary cellular targets and downstream signaling pathways. Information on the specific mechanism of action for this compound is not yet well-defined, likely due to its role as a metabolite.

Pseudolaric Acid B: A Microtubule Destabilizing Agent

Pseudolaric Acid B exerts its potent anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport.

Key Mechanistic Features:

  • Tubulin Binding: Pseudolaric Acid B binds to β-tubulin, inhibiting its polymerization into microtubules.[1][2]

  • Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.[3]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through the mitochondrial pathway and modulation of the PI3K/AKT/mTOR signaling cascade.

Pseudolaric_Acid_B_Pathway PAB Pseudolaric Acid B Tubulin β-Tubulin PAB->Tubulin PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition PAB->PI3K_AKT_mTOR Mitochondrial_Pathway Mitochondrial Apoptosis Pathway PAB->Mitochondrial_Pathway MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Destabilization Microtubule Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_mTOR->Apoptosis Mitochondrial_Pathway->Apoptosis Pseudolaric_Acid_A_Pathway PAA Pseudolaric Acid A Fungal_Cell_Membrane Fungal Cell Membrane PAA->Fungal_Cell_Membrane Hypha_Transition Yeast-to-Hypha Transition PAA->Hypha_Transition Inhibits Membrane_Damage Membrane Damage & Increased Permeability Fungal_Cell_Membrane->Membrane_Damage Induces Autophagy Autophagy Induction Membrane_Damage->Autophagy Fungal_Cell_Death Fungal Cell Death Membrane_Damage->Fungal_Cell_Death Autophagy->Fungal_Cell_Death qPCR_Workflow cluster_0 Sample Preparation cluster_1 qPCR Amplification cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Reaction Prepare qPCR Reaction Mix (Primers, SYBR Green, cDNA) cDNA_Synthesis->qPCR_Reaction Real_Time_PCR Real-Time PCR Amplification qPCR_Reaction->Real_Time_PCR Ct_Determination Determine Ct Values Real_Time_PCR->Ct_Determination Normalization Normalize to Reference Gene (ΔCt) Ct_Determination->Normalization Fold_Change Calculate Relative Fold Change (2^-ΔΔCt) Normalization->Fold_Change

References

A Comparative Study: Pseudolaric Acid B vs. Paclitaxel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pseudolaric Acid B (PAB) and paclitaxel (B517696), two potent compounds that modulate microtubule dynamics, a critical target in cancer therapy. While both agents interfere with microtubule function, they do so through opposing mechanisms, leading to distinct cellular outcomes. This document summarizes their effects based on available experimental data, outlines detailed protocols for key assays, and visualizes their mechanisms of action and experimental workflows.

Executive Summary

Pseudolaric Acid B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, is a microtubule-destabilizing agent . It inhibits the polymerization of tubulin, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis. In contrast, paclitaxel, a well-established chemotherapeutic agent derived from the Pacific yew tree, is a microtubule-stabilizing agent . It promotes the assembly of tubulin into hyper-stable, non-functional microtubules, which also results in mitotic arrest and apoptosis. This guide presents a side-by-side comparison of their cytotoxic activities, effects on tubulin polymerization, and the signaling pathways they trigger to induce cell death.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Pseudolaric Acid B and paclitaxel. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Cytotoxicity (IC50) in Various Cancer Cell Lines
Cell LineCancer TypePseudolaric Acid B (PAB) IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast Cancer3.4 (36h), 1.35 (48h)[1]3500 (3.5 µM)
MDA-MB-231 Breast Cancer19.3 (24h), 8.3 (48h), 5.76 (72h)[2]300
HepG2 Hepatocellular Carcinoma1.58-
SK-Hep-1 Hepatocellular Carcinoma1.90-
Huh-7 Hepatocellular Carcinoma2.06-
HeLa Cervical Cancer-2.5 - 7.5
A549 Lung Cancer-2.5 - 7.5
Caov-3 Ovarian Cancer-2.5 - 7.5
HN22 Head and Neck Cancer~0.7 (24h)[3]-

Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line variant.

Table 2: Effect on Tubulin Polymerization
CompoundMechanismIC50 for Tubulin Polymerization Inhibition (PAB)Concentration for Microtubule Stabilization (Paclitaxel)
Pseudolaric Acid B (PAB) Destabilizing Agent10.9 ± 1.8 µM[4]-
Paclitaxel Stabilizing Agent-Dynamics most sensitive around 10 nM, effect saturates by ~100 nM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Pseudolaric Acid B and Paclitaxel stock solutions

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound (PAB or paclitaxel) at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. A vehicle control (e.g., DMSO) should be included.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer and begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • An increase in absorbance indicates microtubule polymerization. PAB will show a dose-dependent inhibition of polymerization, while paclitaxel will show an enhancement.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

Materials:

  • Cells cultured on glass coverslips

  • PAB and Paclitaxel stock solutions

  • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of PAB, paclitaxel, or vehicle for the appropriate time.

  • Wash the cells with PBS and fix them with the chosen fixation solution.

  • If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding by incubating with blocking buffer.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. PAB-treated cells will show a disrupted or sparse microtubule network, while paclitaxel-treated cells will exhibit dense microtubule bundles.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with PAB or paclitaxel for the desired time. Include a vehicle-treated control.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Figure 1: Opposing Mechanisms on Microtubules cluster_pab Pseudolaric Acid B (PAB) cluster_paclitaxel Paclitaxel PAB PAB Tubulin_PAB Binds to Tubulin Dimer PAB->Tubulin_PAB Inhibit_Poly Inhibits Polymerization Tubulin_PAB->Inhibit_Poly Destabilize Microtubule Destabilization Inhibit_Poly->Destabilize Disruption Disruption of Mitotic Spindle Destabilize->Disruption Arrest_PAB G2/M Arrest Disruption->Arrest_PAB Apoptosis_PAB Apoptosis Arrest_PAB->Apoptosis_PAB Paclitaxel Paclitaxel Tubulin_Pac Binds to β-tubulin in Microtubule Paclitaxel->Tubulin_Pac Promote_Poly Promotes Polymerization Tubulin_Pac->Promote_Poly Stabilize Microtubule Stabilization Promote_Poly->Stabilize Bundling Formation of Non-functional Bundles Stabilize->Bundling Arrest_Pac G2/M Arrest Bundling->Arrest_Pac Apoptosis_Pac Apoptosis Arrest_Pac->Apoptosis_Pac

Caption: Opposing mechanisms of PAB and Paclitaxel on microtubules.

G Figure 2: Apoptotic Signaling Pathways cluster_pab Pseudolaric Acid B cluster_paclitaxel Paclitaxel PAB PAB Microtubule_Disruption_PAB Microtubule Disruption PAB->Microtubule_Disruption_PAB PI3K_AKT_Inhibition_PAB PI3K/AKT Inhibition Microtubule_Disruption_PAB->PI3K_AKT_Inhibition_PAB Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c release) Microtubule_Disruption_PAB->Mitochondrial_Pathway AMPK_JNK_Activation AMPK/JNK Activation Microtubule_Disruption_PAB->AMPK_JNK_Activation Apoptosis_PAB Apoptosis PI3K_AKT_Inhibition_PAB->Apoptosis_PAB Caspase_Activation_PAB Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation_PAB AMPK_JNK_Activation->Caspase_Activation_PAB Caspase_Activation_PAB->Apoptosis_PAB Paclitaxel Paclitaxel Microtubule_Stabilization_Pac Microtubule Stabilization Paclitaxel->Microtubule_Stabilization_Pac PI3K_AKT_Inhibition_Pac PI3K/AKT Inhibition Microtubule_Stabilization_Pac->PI3K_AKT_Inhibition_Pac MAPK_Activation MAPK Pathway Activation Microtubule_Stabilization_Pac->MAPK_Activation JNK_SAPK_Activation JNK/SAPK Activation Microtubule_Stabilization_Pac->JNK_SAPK_Activation Apoptosis_Pac Apoptosis PI3K_AKT_Inhibition_Pac->Apoptosis_Pac Caspase_Activation_Pac Caspase Activation (Caspase-3) MAPK_Activation->Caspase_Activation_Pac JNK_SAPK_Activation->Caspase_Activation_Pac Caspase_Activation_Pac->Apoptosis_Pac

Caption: Apoptotic signaling pathways induced by PAB and Paclitaxel.

G Figure 3: Experimental Workflow for Drug Evaluation start Start cell_culture Cancer Cell Culture start->cell_culture drug_treatment Treat with PAB or Paclitaxel cell_culture->drug_treatment cytotoxicity_assay Cytotoxicity Assay (MTT/XTT) Determine IC50 drug_treatment->cytotoxicity_assay tubulin_assay In Vitro Tubulin Polymerization Assay drug_treatment->tubulin_assay immunofluorescence Immunofluorescence (Microtubule Morphology) drug_treatment->immunofluorescence apoptosis_assay Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis_assay data_analysis Data Analysis and Comparison cytotoxicity_assay->data_analysis tubulin_assay->data_analysis immunofluorescence->data_analysis western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparing PAB and Paclitaxel.

References

Safety Operating Guide

Proper Disposal of Pseudolaric Acid C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The absence of a specific Safety Data Sheet (SDS) for Pseudolaric Acid C2 necessitates treating it as a hazardous chemical. All disposal procedures should prioritize safety and adhere to institutional and regulatory guidelines. The following procedural guidance is based on general best practices for the disposal of laboratory-grade organic acids and other chemical wastes.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or apron

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat all this compound waste—including pure compound, contaminated solutions, and any materials used for spill cleanup—as hazardous chemical waste.[1][2]

  • Do not mix this compound waste with other waste streams unless compatibility has been verified. Incompatible wastes can react violently or produce flammable or toxic gases.[3][4][5]

2. Waste Segregation and Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and durable container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container with a secure screw-top lid.[5] Leave 1-2 inches of headspace to allow for expansion.

  • Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[6]

3. Labeling Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7]

  • The label must also include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.

  • If reusing a container, ensure any previous labels are completely removed or defaced.[7]

4. On-site Neutralization (for Aqueous Solutions Only):

Neutralization of corrosive waste may be permissible under specific institutional guidelines, but it is generally recommended only for small volumes and when the waste is hazardous solely due to its corrosive nature.[8]

  • Limitations: Do not attempt to neutralize organic acids that may have other toxic properties.[9] Given the lack of toxicological data for this compound, it is safer to dispose of it through your institution's hazardous waste program without neutralization.

  • General Procedure (If Permitted): If your institution's Environmental Health and Safety (EHS) department allows for the neutralization of this type of waste, the process must be performed in a fume hood while wearing appropriate PPE. Slowly add a dilute basic solution (e.g., sodium bicarbonate) to the acidic waste with constant stirring. Monitor the pH until it is within the acceptable range for drain disposal as specified by your local regulations.[10]

5. Arranging for Professional Disposal:

  • Store the labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory.[2] This area should be away from heat and ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][11] Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain unless explicitly permitted by your EHS office for neutralized, non-toxic solutions.[5][6]

Quantitative Data for Waste Neutralization

The following table summarizes general pH limits for the drain disposal of neutralized acidic or basic aqueous solutions. These are general guidelines; always consult your institution's specific procedures and local regulations.

ParameterAcceptable RangeNotes
pH for Drain Disposal 5.5 - 9.5This range is commonly cited in institutional guidelines to prevent damage to plumbing and aquatic life.[8]
Federal Regulation (RCRA) > 2 and < 12.5A waste is considered non-corrosive under the Resource Conservation and Recovery Act (RCRA) if its pH falls within this range.[12]

Experimental Protocols

Protocol for Rinsing Empty Containers:

Empty containers that held this compound must also be managed properly.

  • Thoroughly empty the container of all visible residue.

  • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[1]

  • The first rinseate must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses must be collected.

  • After triple rinsing and air-drying in a ventilated area, deface the original label and the container may be disposed of as regular laboratory glass waste.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generate Pseudolaric Acid C2 Waste classify Classify as Hazardous Waste start->classify segregate Segregate Waste by Type (Solid, Liquid, Contaminated) classify->segregate contain Place in Compatible, Labeled Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end Proper Disposal pickup->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudolaric Acid C2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Pseudolaric Acid C2, a diterpenoid isolated from Pseudolarix kaempferi. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates best practices for handling novel chemical compounds, information on structurally related compounds, and general laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Immediate Safety and Handling Protocols

Due to the absence of comprehensive toxicity data for this compound, it is imperative to treat this compound with a high degree of caution. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound in both solid and solution forms.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesA double layer of nitrile gloves provides enhanced protection against potential dermal absorption. Change gloves immediately if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are the minimum requirement. A face shield should be worn over safety goggles, especially when handling solutions or weighing the solid compound, to protect against splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Fume HoodAll handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted inside a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols.
Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C22H26O8MedChemExpress, PubChem[1][2]
Molecular Weight 418.44 g/mol MedChemExpress, PubChem[1][2]
CAS Number 82508-35-8MedChemExpress[1]
Appearance Solid powderBioss[3]
Solubility Soluble in DMSOBioss[3]
Storage Conditions Store at -80°C for long-term (months) or -20°C for short-term (weeks).MedChemExpress[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log : Record the date of receipt and assigned lot number in the laboratory inventory.

  • Store : Immediately transfer the compound to a designated, clearly labeled, and secure storage location at -80°C for long-term storage.[1]

Preparation of Stock Solutions

All steps must be performed in a chemical fume hood.

  • Pre-weighing : Tare a sterile, chemically resistant vial on an analytical balance.

  • Weighing : Carefully weigh the desired amount of this compound solid into the vial. Avoid generating dust.

  • Solvent Addition : Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration.

  • Dissolution : Gently vortex or sonicate the vial until the solid is completely dissolved.[1]

  • Labeling : Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Collection
  • Solid Waste : All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused or waste solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled hazardous waste container compatible with organic solvents.

    • Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentration.

  • Storage of Waste : Store hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with institutional and local regulations.

Experimental Protocols and Biological Context

This compound is identified as a metabolite of Pseudolaric Acid B (PAB), a compound known for its various biological activities, including anti-cancer and anti-inflammatory effects.[1] While specific signaling pathway data for this compound is limited, the known effects of PAB provide a valuable reference point for researchers.

Known Signaling Pathways of the Related Compound, Pseudolaric Acid B

Research on Pseudolaric Acid B has demonstrated its inhibitory effects on several key signaling pathways implicated in cancer cell proliferation and survival. These include the STAT3, ERK1/2, Akt, and GSK-3β/β-catenin pathways.[4] PAB has also been shown to downregulate the NF-κB pathway.[5]

PAB_Signaling_Pathway PAB Pseudolaric Acid B STAT3 STAT3 PAB->STAT3 ERK ERK1/2 PAB->ERK Akt Akt PAB->Akt GSK3B GSK-3β/β-catenin PAB->GSK3B NfKB NF-κB PAB->NfKB Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation Akt->Proliferation GSK3B->Proliferation NfKB->Proliferation

Caption: Inhibitory effects of Pseudolaric Acid B on key signaling pathways.

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.

Experimental_Workflow Start Receive & Log This compound Storage Store at -80°C Start->Storage Prep Prepare Stock Solution (in Fume Hood) Storage->Prep Experiment Perform Experiment Prep->Experiment Waste Collect Waste (Solid & Liquid) Experiment->Waste Disposal Dispose via EHS Waste->Disposal

Caption: Standard operational workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.